Tetranactin
Beschreibung
This compound is a natural product found in Streptomyces globisporus, Streptomyces griseus, and Streptomyces araujoniae with data available.
Eigenschaften
IUPAC Name |
(1S,2S,5S,7S,10R,11R,14R,16R,19S,20S,23S,25S,28R,29R,32R,34R)-5,14,23,32-tetraethyl-2,11,20,29-tetramethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H72O12/c1-9-29-21-33-13-17-38(49-33)26(6)42(46)54-31(11-3)23-35-15-19-40(51-35)28(8)44(48)56-32(12-4)24-36-16-20-39(52-36)27(7)43(47)55-30(10-2)22-34-14-18-37(50-34)25(5)41(45)53-29/h25-40H,9-24H2,1-8H3/t25-,26+,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNPHSJWQZXWIX-DCVDGXQQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)CC)C)CC)C)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@@H]2CC[C@@H](O2)[C@H](C(=O)O[C@@H](C[C@H]3CC[C@H](O3)[C@@H](C(=O)O[C@H](C[C@@H]4CC[C@@H](O4)[C@H](C(=O)O[C@@H](C[C@H]5CC[C@H](O5)[C@@H](C(=O)O1)C)CC)C)CC)C)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H72O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058058 | |
| Record name | Tetranactin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33956-61-5 | |
| Record name | Tetranactin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Architecture of an Ionophore: A Technical Guide to the Biosynthesis of Tetranactin in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetranactin, a member of the macrotetrolide family of antibiotics, is a potent ionophore produced by various species of Actinomycetes, most notably Streptomyces aureus. Its unique structure, a macrocyclic polyester of four homononactic acid units, allows for the selective complexation and transport of cations across lipid membranes, underpinning its antimicrobial and miticidal activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, leveraging the closely related and well-studied nonactin pathway as a foundational model. We will dissect the genetic architecture of the biosynthetic gene cluster, the enzymatic cascade responsible for the synthesis of its monomeric precursors, and the regulatory networks that govern its production. This document aims to be a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and further research into this fascinating secondary metabolite.
Introduction
The macrotetrolides are a class of naturally occurring ionophoric antibiotics characterized by a 32-membered macrolide ring. This compound is distinguished by being composed of four identical (+)- or (-)-homononactic acid monomers. The biosynthesis of these complex molecules is a testament to the intricate enzymatic machinery of Streptomyces. Understanding this pathway is crucial for endeavors in synthetic biology aimed at producing novel analogs with enhanced or modified biological activities.
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated gene cluster. While the cluster for nonactin from Streptomyces griseus has been more extensively characterized, the genetic basis for this compound production is highly homologous. The nonactin biosynthetic gene cluster contains genes encoding a type II polyketide synthase (PKS) system, which is a departure from the type I PKS systems typically involved in macrolide biosynthesis.[1] This cluster also harbors the this compound resistance gene, indicating a shared or overlapping genetic locus for the production of these related compounds.[1]
The core of the biosynthetic machinery for the monomeric units is a set of enzymes that catalyze the condensation of simple metabolic precursors. The initial committed step in the biosynthesis of the nonactic acid backbone is the condensation of a succinate derivative with either acetate or malonate.[2] It is hypothesized that the biosynthesis of homononactic acid, the building block of this compound, follows a similar mechanism with the incorporation of propionate-derived units.
The Biosynthetic Pathway of Homononactic Acid
The biosynthesis of this compound proceeds through the formation of its monomeric precursor, homononactic acid. This process can be broken down into several key stages, from precursor synthesis to the final cyclization. The pathway for the closely related nonactic acid, the monomer of nonactin, has been elucidated through isotopic labeling studies and serves as our primary model. The carbon backbone of nonactic acid is assembled from two acetate units, one succinate unit, and one propionate unit.[3]
Key Enzymatic Steps:
-
Precursor Formation: The biosynthesis initiates with the condensation of succinyl-CoA and acetyl-CoA (or malonyl-CoA) by a ketoacyl synthase (KAS).
-
Polyketide Chain Elongation: The polyketide chain is extended through successive additions of malonyl-CoA and methylmalonyl-CoA by the type II PKS machinery.
-
Reductive Modifications: A series of ketoreductases (KRs), dehydratases (DHs), and enoyl reductases (ERs) modify the growing polyketide chain.
-
Furan Ring Formation: A key step is the cyclization of a linear precursor to form the characteristic tetrahydrofuran ring of homononactic acid. This reaction is catalyzed by a nonactate synthase homolog.
-
Dimerization and Macrolactonization: Four molecules of homononactic acid (two (+)-enantiomers and two (-)-enantiomers) are esterified and cyclized to form the final this compound molecule.
Quantitative Analysis of this compound Production
The production of this compound is often part of a mixture of macrotetrolides, including nonactin, monactin, and dinactin. The relative abundance of these congeners can vary depending on the producing strain and culture conditions.
| Macrotetrolide | Relative Production in Streptomyces sp. 156A | HPLC Retention Time (min) |
| Nonactin | 3% | 7.50 |
| Monactin | 18% | 8.75 |
| Dinactin | 36% | 10.50 |
| Trinactin | 31% | 13.00 |
| This compound | 12% | 16.33 |
| Table 1: Relative production and HPLC retention times of various macrotetrolides. Data compiled from multiple sources.[4][5] |
Experimental Protocols
Isotopic Labeling Studies to Determine Precursor Incorporation
This protocol is adapted from studies on nonactin biosynthesis and can be applied to investigate the precursors of this compound.
-
Culture Preparation: Inoculate a suitable production medium with spores of the this compound-producing Streptomyces strain.
-
Precursor Feeding: At the onset of secondary metabolism (typically determined by growth phase), introduce a stable isotope-labeled precursor (e.g., [1,4-¹³C₂]succinic acid, [1-¹³C]acetate, [1-¹³C]propionate) to the culture.
-
Fermentation: Continue the fermentation for a period that allows for significant incorporation of the label into this compound.
-
Extraction: Acidify the culture broth to pH 2.0 and extract the macrotetrolides with an organic solvent such as ethyl acetate.
-
Purification: Purify the extracted this compound using silica gel chromatography followed by high-performance liquid chromatography (HPLC).
-
Analysis: Analyze the purified, labeled this compound by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions and extent of isotope incorporation.
HPLC Resolution of Macrotetrolide Mixtures
-
Instrumentation: A high-performance liquid chromatograph equipped with a C18 reverse-phase column (e.g., Varian Microsorb-MV 100-5, 250 x 4.6 mm) and a UV detector.
-
Mobile Phase: An isocratic mobile phase of acetonitrile-water (86:14) containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1 mL/min.
-
Detection: Monitor the eluate at 215 nm.
-
Analysis: Compare the retention times of the peaks in the sample to those of known standards to identify and quantify the different macrotetrolides present.[5]
Regulation of this compound Biosynthesis
The biosynthesis of secondary metabolites in Streptomyces is tightly regulated at multiple hierarchical levels. While specific regulators for the this compound cluster have not been definitively identified, the general regulatory mechanisms in Streptomyces provide a framework for understanding its control.
-
Cluster-Situated Regulators (CSRs): The biosynthetic gene cluster for this compound likely contains one or more pathway-specific regulatory genes. These often belong to the Streptomyces antibiotic regulatory protein (SARP) family of activators.
-
Pleiotropic Regulators: These regulators control the expression of multiple secondary metabolite gene clusters in response to broader physiological signals, such as nutrient availability.
-
Global Regulators: These are high-level regulators that integrate signals from primary metabolism and cellular stress to coordinate secondary metabolism with the overall physiological state of the cell. The TetR family of transcriptional regulators are often involved in the negative regulation of antibiotic biosynthesis.
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex and highly regulated process that relies on a specialized set of enzymes encoded within a dedicated gene cluster. While much of our understanding is extrapolated from the study of the closely related nonactin, the fundamental principles of polyketide synthesis, enzymatic cyclization, and hierarchical regulation hold true. Future research should focus on the definitive characterization of the this compound biosynthetic gene cluster and the specificities of its enzymes. Such knowledge will be invaluable for the rational design and engineering of novel macrotetrolide antibiotics with improved therapeutic properties. The application of modern techniques in genomics, proteomics, and metabolomics will undoubtedly accelerate the elucidation of the remaining intricacies of this fascinating biosynthetic pathway.
References
- 1. Nonactin biosynthesis: the potential nonactin biosynthesis gene cluster contains type II polyketide synthase-like genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the macrotetrolide antibiotics: an investigation using carbon-13 and oxygen-18 labelled acetate and propionate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Biosynthesis of the macrotetrolide antibiotics; the incorporation of carbon-13 and oxygen-18 labelled acetate, propionate, and succinate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Nonactin biosynthesis: setting limits on what can be achieved with precursor-directed biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Molecular Architecture of Tetranactin and its Congeners: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of Tetranactin, a macrotetrolide antibiotic, and its analogs. It details the key experimental methodologies, presents quantitative data from seminal studies, and visualizes the workflows and its mechanism of action.
Introduction
This compound is a member of the macrotetrolide family of antibiotics, which also includes congeners such as nonactin, monactin, dinactin, and trinactin. These compounds are produced by various species of Streptomyces and are characterized by a large, flexible macrocyclic structure composed of four tetrahydrofuran rings and four ester linkages. Their biological activity is primarily attributed to their ability to act as ionophores, selectively binding and transporting alkali metal cations across biological membranes. This ionophoretic activity disrupts the ionic gradients essential for cellular function, leading to their antibiotic effects. The precise determination of the three-dimensional structure of this compound and its analogs has been crucial in understanding their ion selectivity and mechanism of action.
Structure Elucidation Methodologies
The definitive three-dimensional structure of this compound has been established through a combination of powerful analytical techniques, primarily X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Single-crystal X-ray diffraction has been the cornerstone in determining the precise solid-state conformation of this compound and its complexes with various cations. This technique provides unambiguous information about bond lengths, bond angles, and the overall molecular geometry.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Molecule
A typical protocol for the X-ray crystallographic analysis of a natural product like this compound involves the following steps:
-
Crystallization: High-quality single crystals of the compound are grown from a suitable solvent or solvent mixture by slow evaporation, vapor diffusion, or cooling. For this compound, crystals have been obtained from solvents like methanol.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: The intensities and positions of the diffraction spots are measured and processed to yield a set of structure factors.
-
Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods. This leads to an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined using least-squares methods to improve the agreement between the observed and calculated structure factors.
-
Structure Validation: The final refined structure is validated for geometric correctness and overall quality.
NMR spectroscopy provides detailed information about the chemical environment of individual atoms in a molecule, allowing for the determination of its connectivity and conformation in solution. Both ¹H and ¹³C NMR are essential for full structure elucidation.
Experimental Protocol: 1D and 2D NMR for Natural Product Structure Elucidation
A general protocol for NMR analysis of a natural product is as follows:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) is often added.
-
1D NMR Spectra Acquisition:
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to observe the chemical shifts, integrations (relative number of protons), and coupling patterns (splitting of signals) of the hydrogen atoms.
-
¹³C NMR: A one-dimensional carbon-13 NMR spectrum is acquired, often with proton decoupling, to determine the number of unique carbon environments and their chemical shifts.
-
-
2D NMR Spectra Acquisition: A suite of two-dimensional NMR experiments is performed to establish correlations between different nuclei:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing information about the molecule's three-dimensional conformation.
-
-
Data Processing and Analysis: The acquired NMR data is processed (Fourier transformation, phasing, baseline correction) and analyzed to assign all proton and carbon signals and to deduce the molecular structure and stereochemistry.
Mass spectrometry is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation analysis.
Experimental Protocol: Mass Spectrometry of Macrolide Antibiotics
A general procedure for the mass spectrometric analysis of a macrolide like this compound is:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to produce intact molecular ions.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured, providing the molecular weight of the compound.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is selected and fragmented by collision-induced dissociation (CID). The m/z ratios of the resulting fragment ions are then measured.
-
Data Analysis: The fragmentation pattern is analyzed to deduce the structure of the molecule by identifying characteristic losses of functional groups and substructures.
Quantitative Data
The following tables summarize the key quantitative data obtained from the structure elucidation studies of this compound and its ion complexes.
Table 1: X-ray Crystallographic Data for this compound and its Complexes
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Final R-value |
| This compound | C₄₄H₇₂O₁₂ | Monoclinic | C2/c | 25.44 | 9.46 | 24.52 | 129.83 | 4 | 0.059 |
| Na⁺-Tetranactin | C₄₄H₇₂O₁₂·Na⁺ | Monoclinic | C2/c | 27.455 | 12.420 | 30.211 | 97.15 | 8 | 0.119 |
| K⁺-Tetranactin (Form I) | C₄₄H₇₂O₁₂·K⁺ | Monoclinic | P2₁/n | 15.927 | 20.555 | 15.495 | 90.38 | 4 | 0.099 |
| K⁺-Tetranactin (Form II) | C₄₄H₇₂O₁₂·K⁺ | Monoclinic | C2/c | 27.455 | 12.420 | 30.211 | 97.15 | 8 | 0.111 |
| Rb⁺-Tetranactin | C₄₄H₇₂O₁₂·Rb⁺ | Monoclinic | P2₁/n | 15.927 | 20.555 | 15.495 | 90.38 | 4 | 0.084 |
| Cs⁺-Tetranactin | C₄₄H₇₂O₁₂·Cs⁺ | Monoclinic | P2₁/n | 16.022 | 20.418 | 15.671 | 89.46 | 4 | 0.058 |
| NH₄⁺-Tetranactin | C₄₄H₇₂O₁₂·NH₄⁺ | Monoclinic | P2₁/n | 15.889 | 20.695 | 15.371 | 90.48 | 4 | 0.080 |
Table 2: Solid-State ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) |
| C=O | 171.8 |
| C-O (ether) | 81.3 |
| C-O (ester) | 77.5 |
| CH | 36.9 |
| CH₂ | 30.5 |
| CH₂ | 27.1 |
| CH₃ (ethyl) | 10.1 |
| CH₃ (methyl) | 16.9 |
Note: Due to the complexity of the spectrum and potential overlapping signals, these are representative shifts for the different types of carbon atoms present in the molecule. Detailed assignment for each of the 44 carbon atoms requires more extensive 2D NMR data which is not publicly available.
Solution-State ¹H and ¹³C NMR Data:
A comprehensive and assigned dataset of solution-state ¹H and ¹³C NMR data for this compound, including chemical shifts and coupling constants, was not available in the public domain at the time of this guide's compilation. Such data is critical for a complete conformational analysis in solution.
Visualizations
The following diagrams illustrate the experimental workflow for structure elucidation and the proposed mechanism of action for this compound.
Conclusion
The structure of this compound has been unequivocally determined through a combination of X-ray crystallography, NMR spectroscopy, and mass spectrometry. The crystallographic data, in particular, has provided high-resolution insights into its three-dimensional architecture and its interactions with various cations, which is fundamental to its ionophoretic activity. While solid-state NMR has complemented this understanding, a complete set of solution-state NMR data would be invaluable for a more detailed analysis of its conformational dynamics in a non-crystalline environment. The established structure serves as a critical foundation for understanding its biological function and for the rational design of novel analogs with potentially improved therapeutic properties. The mechanism of action, stemming from its ionophoretic nature, highlights its ability to disrupt mitochondrial function, leading to programmed cell death. This guide provides a foundational resource for researchers and professionals in the field of natural product chemistry and drug development.
Tetranactin: A Comprehensive Technical Guide to its Function as a Monovalent Cation Ionophore
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetranactin, a macrotetrolide antibiotic isolated from Streptomyces aureus, functions as a highly selective monovalent cation ionophore. This technical guide provides an in-depth analysis of its ionophoric properties, including its remarkable selectivity for lithium ions, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data on ion binding and transport are presented in structured tables for comparative analysis. Furthermore, this guide illustrates key experimental workflows and the proposed ion transport mechanism using detailed diagrams generated with Graphviz (DOT language), offering a valuable resource for researchers in pharmacology, biophysics, and drug development.
Introduction
Ionophores are lipid-soluble molecules that facilitate the transport of ions across biological and artificial membranes, disrupting the electrochemical gradients essential for cellular function. This compound, a member of the macrotetrolide class of antibiotics, distinguishes itself through its potent and selective ionophoric activity towards monovalent cations.[1] Its ability to selectively increase the permeability of membranes to specific ions has made it a valuable tool in biological research and a subject of interest for potential therapeutic applications. This guide delves into the core aspects of this compound's function as a monovalent cation ionophore, with a focus on quantitative data and experimental protocols.
Physicochemical Properties of this compound
This compound is a macrocyclic polyester composed of four identical hydroxy acid subunits. Its structure confers a high degree of lipophilicity, enabling it to readily partition into the hydrophobic core of lipid bilayers.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₄₄H₇₂O₁₂ |
| Molecular Weight | 793.0 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, chloroform, DMSO); Insoluble in water |
Ionophoric Activity and Selectivity
The defining characteristic of this compound as an ionophore is its pronounced selectivity for certain monovalent cations. This selectivity is crucial for its biological effects and potential applications.
Quantitative Analysis of Ion Selectivity
The ion selectivity of this compound has been extensively studied using artificial bilayer lipid membranes. The permeability ratios, which indicate the relative ease with which different ions are transported across the membrane, provide a quantitative measure of this selectivity. A seminal study by Krasne and Eisenman (1976) established the remarkable preference of this compound for lithium ions.[1]
Table 2: Permeability Ratios of this compound for Monovalent Cations in Bilayer Membranes
| Cation | Permeability Ratio (Pₓ / Pₖ) |
| Li⁺ | 1000 |
| Na⁺ | 1 |
| K⁺ | 1 |
| Rb⁺ | <1 |
| Cs⁺ | 1 |
Data are derived from measurements on glyceryl dioleate (GDO) membranes at low voltage and are normalized to the permeability of Potassium (K⁺).[1]
These data highlight the extraordinary selectivity of this compound for Li⁺ over other alkali metal cations, with a preference of three orders of magnitude.
Mechanism of Ion Transport
This compound is proposed to function as a mobile carrier ionophore. This mechanism involves the formation of a lipid-soluble complex with a cation on one side of the membrane, diffusion of this complex across the hydrophobic membrane interior, and subsequent release of the cation on the opposite side.
The process can be broken down into the following key steps:
-
Complexation: The flexible this compound molecule undergoes a conformational change to encapsulate a specific monovalent cation, shedding the cation's hydration shell. The carbonyl and ether oxygens of the macrotetrolide ring coordinate with the cation.
-
Translocation: The resulting lipophilic cation-ionophore complex diffuses across the lipid bilayer.
-
Decomplexation: At the other membrane interface, the cation is released into the aqueous environment, and the free ionophore returns to the initial side to repeat the cycle.
This carrier mechanism is distinct from that of channel-forming ionophores, which create a continuous aqueous pore through the membrane.
Experimental Protocols for Characterizing this compound's Ionophore Activity
The quantitative data presented in this guide are derived from specific experimental methodologies. The following sections detail the core protocols used to elucidate the ionophoric properties of this compound.
Black Lipid Membrane (BLM) Conductance Measurements
This technique is fundamental for determining the ion selectivity and transport rates of ionophores across a well-defined artificial membrane.
Protocol: Measurement of Permeability Ratios using BLM
-
BLM Formation: A planar lipid bilayer is formed by painting a solution of a lipid (e.g., glyceryl dioleate in n-decane) across a small aperture separating two aqueous compartments.
-
Ionophore Incorporation: this compound, dissolved in a suitable solvent (e.g., ethanol), is added to one or both aqueous compartments. The ionophore spontaneously partitions into the lipid bilayer.
-
Measurement of Zero-Current Potentials: The two aqueous compartments initially contain a salt solution of a reference ion (e.g., 0.1 M KCl). A salt of the test ion (e.g., LiCl) is then added to one compartment to create a concentration gradient.
-
Potential Measurement: The resulting transmembrane potential (zero-current potential) is measured using a high-impedance electrometer with Ag/AgCl electrodes.
-
Calculation of Permeability Ratio: The permeability ratio (Pₓ / Pₖ) is calculated using the Goldman-Hodgkin-Katz (GHK) voltage equation, which relates the measured potential to the ion concentrations and their permeabilities.
Ion Extraction from Aqueous to Organic Phase
This method provides insights into the binding affinity of the ionophore for different cations by measuring their partitioning between two immiscible phases.
Protocol: Two-Phase Ion Extraction
-
Phase Preparation: An aqueous phase containing a salt of the cation of interest (e.g., LiCl, NaCl, KCl) and an organic phase (e.g., chloroform) containing this compound are prepared.
-
Extraction: The two phases are mixed vigorously to allow for the formation of the this compound-cation complex and its extraction into the organic phase.
-
Phase Separation: The mixture is centrifuged to achieve complete separation of the aqueous and organic phases.
-
Quantification: The concentration of the cation in both phases is determined using techniques such as atomic absorption spectroscopy or flame photometry.
-
Calculation of Partition Coefficient: The partition coefficient is calculated as the ratio of the cation concentration in the organic phase to that in the aqueous phase, providing a measure of the extraction efficiency and relative binding affinity.
Visualizations of Experimental Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Caption: Workflow for determining ion selectivity using Black Lipid Membrane (BLM) conductance measurements.
References
Early Miticidal Properties of Tetranactin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetranactin, a macrocyclic antibiotic isolated from Streptomyces aureus, emerged in the early 1970s as a potent miticidal agent. Initial studies laid the groundwork for understanding its efficacy against various mite species of agricultural importance. This technical guide provides an in-depth analysis of these early investigations, focusing on quantitative data, experimental methodologies, and the proposed mechanism of action.
Miticidal Efficacy of this compound
Early research demonstrated that this compound exhibits significant toxicity against several economically important mite species. The following tables summarize the available quantitative data from these foundational studies.
Table 1: Miticidal Activity of this compound Against Various Mite Species
| Mite Species | Common Name | Efficacy |
| Tetranychus cinnabarinus | Carmine Spider Mite | High Sensitivity |
| Tetranychus urticae (syn. T. telarius) | Two-spotted Spider Mite | High Sensitivity |
| Panonychus ulmi | European Red Mite | Sensitive |
Table 2: Lethal Concentration (LC50) of this compound
| Mite Species | Life Stage | LC50 (ppm) |
| Tetranychus urticae (syn. T. telarius) | Adult | 9.2[1] |
| Tetranychus cinnabarinus | Adult | 9 |
Note: Early studies indicated that adult mites are more sensitive to this compound than their egg stage.
Experimental Protocols
The pioneering studies on this compound's miticidal properties employed specific bioassays to determine its efficacy. The following outlines the general experimental protocols utilized.
Mite Rearing
-
Host Plants: Mites were typically reared on host plants suitable for their species. For instance, two-spotted spider mites were often maintained on bean plants.
-
Environmental Conditions: Mite colonies were maintained in a controlled greenhouse environment to ensure a consistent supply of test subjects.
Miticidal Bioassay: Spray Method
The primary method used to evaluate the miticidal activity of this compound was the spray method.
-
Preparation of Test Solutions: this compound was dissolved in a suitable solvent and then diluted to various concentrations to be tested.
-
Application: The prepared solutions were sprayed directly onto the host plants infested with a known number of adult mites.
-
Evaluation: Mortality counts were conducted at specific time intervals after the application to determine the lethal concentration.
Mode of Action
This compound functions as a monovalent cation ionophore. This mechanism is central to its miticidal activity.
Signaling Pathway of this compound's Miticidal Action
Caption: Proposed mechanism of this compound's miticidal action as an ionophore.
The ionophoric nature of this compound allows it to form lipid-soluble complexes with monovalent cations, such as potassium ions (K+), and transport them across biological membranes. This disrupts the natural ion gradients essential for maintaining the cell's membrane potential. The uncontrolled influx of cations leads to a breakdown of cellular function, ultimately resulting in the death of the mite.
Experimental Workflow for Miticidal Bioassay
The following diagram illustrates the typical workflow for the early experimental studies on this compound's miticidal properties.
Caption: General workflow for evaluating the miticidal activity of this compound.
Conclusion
The early studies on this compound provided foundational evidence of its potent miticidal properties against several key agricultural mite species. The identification of its ionophoric mode of action offered a clear direction for understanding its toxicological effects. These initial findings established this compound as a promising candidate for development as a biocontrol agent and paved the way for further research into its application in pest management.
References
The Role of Tetranactin in Microbial Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetranactin, a macrotetrolide antibiotic produced by various Streptomyces species, exhibits a broad spectrum of biological activities, including antibacterial, antifungal, insecticidal, and immunosuppressive properties. As a member of the ionophore class of antibiotics, its primary mode of action is the disruption of ion gradients across cellular membranes, with a high selectivity for potassium (K+) and ammonium (NH4+) ions. This disruption of cellular homeostasis has profound effects on microbial physiology, most notably on energy-intensive processes such as secondary metabolism. This guide provides an in-depth analysis of the role of this compound in microbial secondary metabolism, detailing its mechanism of action, biosynthetic pathway, and methods for its study.
Introduction to this compound
This compound is a cyclic polyester composed of four nonactic acid and homononactic acid monomers. It is structurally related to other macrotetrolide antibiotics like nonactin, monactin, and dinactin, which are also produced by Streptomyces species.[1] These compounds are of significant interest due to their diverse biological activities. The lipophilic exterior of the this compound molecule allows it to readily insert into the lipid bilayers of microbial cell membranes.[1]
The primary mechanism of action for this compound is its function as a monovalent cation ionophore.[1] It selectively binds to potassium and ammonium ions, forming a complex that can then diffuse across the cell membrane, effectively dissipating the natural ion gradients maintained by the cell.[2] This disruption of the electrochemical potential across the membrane has cascading effects on cellular processes, ultimately leading to cell death in susceptible microorganisms.[3] Gram-positive bacteria are generally more sensitive to ionophores like this compound than Gram-negative bacteria, a difference attributed to the protective outer membrane of Gram-negative species.[3]
Impact on Microbial Secondary Metabolism
Secondary metabolism in microorganisms is the production of specialized compounds that are not essential for primary growth but often play roles in competition, symbiosis, and pathogenesis.[4] The biosynthesis of these complex molecules is a highly energy-dependent process, requiring a significant investment of ATP and reducing equivalents.
The ionophoric activity of this compound directly impacts secondary metabolism through several key mechanisms:
-
Depletion of ATP Synthesis: The continuous transport of ions across the cell membrane by this compound creates a futile cycle that dissipates the proton motive force. This force is essential for the generation of ATP via oxidative phosphorylation.[3] The resulting depletion of the cellular ATP pool severely limits the energy available for the complex enzymatic reactions involved in secondary metabolite biosynthesis.
-
Disruption of Ion Homeostasis: The influx and efflux of potassium and ammonium ions disrupt the carefully maintained intracellular ionic environment.[2] Ion concentrations are critical for the proper functioning of many enzymes, including those in secondary metabolic pathways. Alterations in intracellular pH and ion balance can lead to enzyme inhibition and the misregulation of biosynthetic gene clusters.
-
Alteration of Gene Expression: While direct evidence for this compound's effect on specific signaling pathways in secondary metabolism is still emerging, the profound physiological stress induced by ionophore activity is known to trigger global regulatory responses in bacteria. These stress responses can lead to the downregulation of non-essential processes, including the production of secondary metabolites, as the cell prioritizes survival. The transition from primary to secondary metabolism in Streptomyces is known to be influenced by environmental cues and nutrient availability, both of which are indirectly affected by the cellular stress caused by this compound.[5]
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data on the biological activity of this compound.
| Table 1: Antifungal Activity of this compound | |
| Target Organism | Minimum Inhibitory Concentration (MIC) |
| Botrytis cinerea | 24 µg/mL[6] |
| Cochliobolus miyabeanus | < 0.9 µg/mL[3] |
| Rhizoctonia solani | < 0.9 µg/mL[3] |
| Table 2: Insecticidal and Miticidal Activity of this compound | |
| Target Organism | Activity Metric |
| Tetranychus telarius (Two-spotted spider mite) | LC50: 9.2 µg/mL[3] |
| Callosobruchus chinensis (Azuki bean weevil) | 100% mortality at 1.5 µ g/insect [3] |
| Table 3: Cellular Activity of this compound | |
| Target Cells | IC50 Value |
| Rat mesangial cells (IL-1β-induced PLA2 secretion) | 43 nM[3] |
| Rat mesangial cells (cAMP-induced PLA2 secretion) | 33 nM[3] |
This compound Biosynthesis and Regulation
The biosynthesis of this compound, like other macrotetrolides, is a complex process originating from primary metabolic precursors. The biosynthetic gene cluster for the closely related nonactin has been identified and is understood to involve a type II polyketide synthase (PKS) system.[7]
Biosynthetic Pathway
The biosynthesis begins with the formation of the monomeric units, nonactic acid and homononactic acid, from precursors such as acetate, propionate, and succinate. These monomers are then sequentially condensed and cyclized to form the final macrotetrolide structure.
Caption: Biosynthetic pathway of this compound from primary metabolites.
Signaling Pathway of this compound's Action
The primary signaling event initiated by this compound is the disruption of the cell's membrane potential. This leads to a cascade of downstream effects that ultimately inhibit secondary metabolism and lead to cell death.
Caption: Signaling cascade initiated by this compound's ionophoric activity.
Experimental Protocols
Production and Isolation of this compound
Objective: To cultivate a this compound-producing Streptomyces strain and isolate the crude extract containing this compound.
Materials:
-
Streptomyces sp. capable of producing this compound.
-
Production medium (e.g., Starch Casein Nitrate Broth).
-
Shaking incubator.
-
Centrifuge.
-
Organic solvent (e.g., ethyl acetate).
-
Rotary evaporator.
Protocol:
-
Inoculate a seed culture of the Streptomyces strain into the production medium.
-
Incubate the culture in a shaking incubator at 28-30°C for 5-7 days.
-
After the incubation period, centrifuge the culture broth to separate the mycelium from the supernatant.
-
Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
Objective: To purify this compound from the crude extract.
Materials:
-
Crude this compound extract.
-
Silica gel for column chromatography.
-
Solvent system (e.g., a gradient of chloroform and ethyl acetate).
-
Thin-Layer Chromatography (TLC) plates.
-
High-Performance Liquid Chromatography (HPLC) system (optional, for high purity).
Protocol:
-
Dissolve the crude extract in a minimal amount of the initial chromatography solvent.
-
Pack a silica gel column with the chosen solvent system.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in chloroform).
-
Collect fractions and monitor the separation using TLC.
-
Pool the fractions containing this compound (identified by comparison with a standard or by bioassay).
-
For higher purity, subject the pooled fractions to preparative HPLC.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.
Materials:
-
Purified this compound.
-
Target microbial strain (bacterium or fungus).
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-well microtiter plates.
-
Spectrophotometer or microplate reader.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in the growth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the target microorganism and adjust its concentration to a standard level (e.g., 5 x 10^5 CFU/mL).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microbe, no drug) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Caption: General experimental workflow for this compound research.
Conclusion
This compound's role in microbial secondary metabolism is primarily inhibitory, driven by its potent ionophoric activity. By disrupting the delicate balance of intracellular ions and depleting the cell's energy reserves, this compound creates an environment where the energetically expensive production of secondary metabolites is severely hampered. This mechanism of action makes it an effective antimicrobial agent, particularly against Gram-positive bacteria and various fungi. Further research into the specific regulatory networks affected by ionophore-induced stress could reveal new targets for antimicrobial drug development and provide deeper insights into the intricate control of secondary metabolism in microorganisms.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionophore resistance of ruminal bacteria and its potential impact on human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ionophore - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Assessing Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular energy production, metabolism, and apoptosis. The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function. A variety of fluorescent probes are available to measure ΔΨm, which accumulates in the negatively charged mitochondrial matrix. A decrease in ΔΨm is a hallmark of mitochondrial dysfunction and can be an early indicator of apoptosis.
These application notes provide a comprehensive overview and detailed protocols for measuring mitochondrial membrane potential in live cells. While the initial query specified "Tetranactin," it is important to clarify that Tetracycline and its derivatives are the class of antibiotics well-documented to impact mitochondrial function, primarily by inhibiting mitochondrial protein synthesis due to the evolutionary similarities between mitochondria and bacteria.[1][2][3] In contrast, this compound is a potassium ionophore. Ionophores, such as the well-studied valinomycin (a K+ ionophore), can dissipate the mitochondrial membrane potential by disrupting the ion balance across the inner mitochondrial membrane.[4][5] Therefore, this document will provide a general protocol for assessing changes in mitochondrial membrane potential, which can be used to study the effects of various compounds, including antibiotics like Tetracycline or ionophores that function similarly to this compound.
Principle of the Assay
The measurement of mitochondrial membrane potential typically relies on the use of cationic, lipophilic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, these dyes enter the mitochondrial matrix and aggregate, leading to a change in their fluorescent properties. In cells with a compromised ΔΨm, the dyes fail to accumulate in the mitochondria and remain in the cytoplasm in their monomeric form, exhibiting a different fluorescence profile. Common dyes for this application include TMRE (Tetramethylrhodamine, Ethyl Ester), TMRM (Tetramethylrhodamine, Methyl Ester), and JC-1.
Data Presentation
The following tables summarize typical concentrations and spectral properties of reagents used in mitochondrial membrane potential assays.
Table 1: Common Fluorescent Dyes for Mitochondrial Membrane Potential Measurement
| Dye | Excitation (nm) | Emission (nm) | Typical Working Concentration | Notes |
| TMRE | ~549 | ~575 | 20 - 200 nM | Accumulates in active mitochondria, fluorescence intensity is proportional to ΔΨm. |
| TMRM | ~548 | ~573 | 20 - 200 nM | Similar to TMRE, often used for time-lapse imaging. |
| JC-1 (Monomer) | ~514 | ~529 (Green) | 1 - 10 µM | In cytoplasm or depolarized mitochondria. |
| JC-1 (Aggregate) | ~585 | ~590 (Red) | 1 - 10 µM | In polarized, healthy mitochondria. The ratio of red to green fluorescence is a measure of ΔΨm. |
Table 2: Control Compounds
| Compound | Mechanism of Action | Typical Working Concentration | Expected Effect on ΔΨm |
| FCCP | Protonophore (uncoupler of oxidative phosphorylation) | 1 - 10 µM | Rapid and potent decrease |
| CCCP | Protonophore (uncoupler of oxidative phosphorylation) | 1 - 10 µM | Rapid and potent decrease |
| Valinomycin | Potassium Ionophore | 1 - 10 µM | Decrease (by disrupting K+ gradient) |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential using TMRE/TMRM by Fluorescence Microscopy or Plate Reader
This protocol is suitable for endpoint or kinetic measurements of ΔΨm.
Materials:
-
TMRE or TMRM stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Test compound (e.g., Tetracycline or other potential mitochondrial toxicant)
-
Positive control for depolarization (e.g., FCCP or CCCP)
-
Black, clear-bottom microplates (for plate reader) or appropriate imaging plates/dishes
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate (for plate reader analysis) or imaging-specific plates/dishes at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO2.
-
Compound Treatment: The next day, treat the cells with the desired concentrations of the test compound. Include wells for untreated (negative) and positive controls. Incubate for the desired period (e.g., 1, 6, 12, or 24 hours).
-
Positive Control: For the positive control wells, add a known uncoupler like FCCP (final concentration 1-10 µM) 15-30 minutes before measurement to induce complete depolarization.
-
Dye Loading: Prepare a working solution of TMRE or TMRM in pre-warmed cell culture medium. A final concentration of 20-200 nM is a good starting point, but should be optimized for the specific cell type. Remove the medium containing the test compound and add the TMRE/TMRM loading solution to all wells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C and 5% CO2, protected from light.
-
Washing (Optional but Recommended): Gently wash the cells once or twice with pre-warmed PBS or cell culture medium to remove excess dye and reduce background fluorescence.
-
Measurement:
-
Fluorescence Plate Reader: Immediately read the fluorescence intensity using an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm.
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters (e.g., TRITC/Rhodamine). Healthy cells will exhibit bright red-orange fluorescence localized to the mitochondria, while depolarized cells will show diffuse and dim fluorescence.
-
-
Data Analysis: For plate reader data, normalize the fluorescence intensity of treated wells to the untreated control wells. The decrease in fluorescence intensity corresponds to a decrease in mitochondrial membrane potential.
Protocol 2: Ratiometric Measurement of Mitochondrial Membrane Potential using JC-1 by Flow Cytometry
This protocol is ideal for quantifying the percentage of cells with high versus low ΔΨm within a population.
Materials:
-
JC-1 stock solution (e.g., 5 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Test compound
-
Positive control for depolarization (e.g., FCCP or CCCP)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Grow cells in suspension or detach adherent cells. Treat the cells with the test compound at various concentrations for the desired duration. Include untreated and positive controls.
-
Positive Control: Treat a sample of cells with FCCP (final concentration 1-10 µM) for 15-30 minutes.
-
JC-1 Staining: Prepare a JC-1 working solution (1-10 µM) in pre-warmed cell culture medium. Add the JC-1 solution to each cell sample and incubate for 15-30 minutes at 37°C and 5% CO2, protected from light.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of PBS.
-
Flow Cytometry Analysis: Analyze the cells immediately on a flow cytometer.
-
Detect the green fluorescence of JC-1 monomers in the FL1 channel (e.g., 525/50 nm bandpass filter).
-
Detect the red fluorescence of JC-1 aggregates in the FL2 channel (e.g., 585/42 nm bandpass filter).
-
-
Data Analysis: Healthy cells with high ΔΨm will exhibit a high red/green fluorescence ratio. Apoptotic or metabolically stressed cells will show a decrease in this ratio. The data can be presented as a shift in the cell population from high red fluorescence to high green fluorescence.
Visualizations
Caption: General workflow for a mitochondrial membrane potential assay.
Caption: Effect of a K+ ionophore on mitochondrial membrane potential.
References
- 1. Influence on Mitochondria and Cytotoxicity of Different Antibiotics Administered in High Concentrations on Primary Human Osteoblasts and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria and Antibiotics: For Good or for Evil? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Widely Used Antibiotics Affect Mitochondria | The Scientist [the-scientist.com]
- 4. Induction of apoptosis by valinomycin: mitochondrial permeability transition causes intracellular acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The action of valinomycin in uncoupling corn mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antibacterial and Antifungal Assays of Tetranactin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro antibacterial and antifungal properties of Tetranactin, a macrotetrolide antibiotic. Detailed protocols for key experimental assays are included to facilitate the evaluation of this compound's efficacy against a range of microbial pathogens.
Introduction
This compound is a member of the nactin family of macrotetrolide antibiotics produced by Streptomyces species.[1][2][3] Its primary mechanism of action is as a monovalent cation ionophore, exhibiting high selectivity for ammonium and potassium ions.[4] By transporting these ions across biological membranes, this compound disrupts the crucial electrochemical gradients maintained by microbial cells, leading to a loss of membrane potential and ultimately, cell death.[5][6] This mode of action makes it a promising candidate for combating various microbial infections. These notes summarize the known antibacterial and antifungal spectrum of this compound and provide detailed protocols for its laboratory evaluation.
Antimicrobial Spectrum of this compound
This compound has demonstrated notable activity against Gram-positive bacteria and a variety of plant pathogenic fungi.[1][7] While its efficacy against Gram-negative bacteria is generally limited, its potent effects on specific groups of microorganisms warrant further investigation.
Antibacterial Activity
This compound is primarily effective against Gram-positive bacteria. The disruption of the cell membrane's ion balance is a key factor in its bactericidal action.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis | ATCC 43223 | 0.125 | [8] |
| Staphylococcus aureus | ATCC 25923 | 4 | [9] |
| Streptococcus pyogenes | Clinical Isolate | 0.025 | [10] |
| Enterococcus faecalis | ATCC 29212 | 1 - 8 | [11] |
Note: The provided MIC values are representative and may vary depending on the specific strain and testing conditions.
Antifungal Activity
This compound has shown efficacy against several plant pathogenic fungi. Its ionophoretic activity disrupts fungal cell membrane integrity, leading to growth inhibition.
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Fungi
| Fungal Species | Strain | MIC (µg/mL) | Reference |
| Cochliobolus miyabeanus | Not Specified | < 0.9 | [7] |
| Rhizoctonia solani | Not Specified | < 0.9 | [7] |
| Botrytis cinerea | CCMA 1122 | 24 | [12] |
| Candida albicans | ATCC 90028 | 2 | [13] |
| Aspergillus fumigatus | Clinical Isolate | 0.25 - 1 | [14] |
| Trichophyton rubrum | Clinical Isolate | 4 | [15] |
Note: The provided MIC values are representative and may vary depending on the specific strain and testing conditions.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound's antimicrobial properties, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.
Protocol: Broth Microdilution Assay
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi into wells of a 96-well microtiter plate.
-
Create a two-fold serial dilution of the this compound stock solution across the plate, resulting in a range of concentrations (e.g., 128 µg/mL to 0.06 µg/mL).
-
-
Inoculum Preparation:
-
Bacteria: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Fungi: Prepare a fungal spore or yeast suspension and adjust the concentration according to CLSI guidelines (M27 for yeasts, M38 for filamentous fungi).
-
-
Inoculation: Add 10 µL of the prepared inoculum to each well of the microtiter plate.
-
Controls:
-
Growth Control: A well containing medium and inoculum but no this compound.
-
Sterility Control: A well containing only medium.
-
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts; 28-35°C for 48-72 hours for molds).
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol: MBC/MFC Determination
-
Perform MIC Assay: Following the determination of the MIC, use the microtiter plates from the MIC assay.
-
Subculturing: From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates under appropriate conditions to allow for the growth of any surviving microorganisms.
-
Reading Results: The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a microorganism.
Protocol: Time-Kill Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure to this compound: Add this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC) to separate flasks containing the microbial suspension. Include a growth control flask without the antibiotic.
-
Incubation and Sampling: Incubate the flasks under appropriate conditions. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto agar plates to determine the number of viable microorganisms (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Mechanism of Action and Signaling Pathways
As an ionophore, this compound's primary mode of action is the disruption of the cell membrane's electrochemical potential. This is achieved by facilitating the transport of monovalent cations, primarily K⁺ and NH₄⁺, across the membrane, leading to a cascade of downstream effects.
Experimental Workflow for Antimicrobial Assays
Caption: Workflow for MIC, MBC/MFC, and Time-Kill Assays.
Proposed Signaling Cascade Following this compound Exposure in Fungi
Caption: Fungal stress response to this compound.
The influx of monovalent cations disrupts the membrane potential, leading to osmotic and cell wall stress.[16] This can trigger conserved stress response pathways in fungi, such as the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways.[16][17] Activation of these pathways leads to the expression of stress response genes, which may initially promote survival but can lead to apoptosis under sustained stress. Furthermore, the altered ion balance can impact intracellular calcium signaling, a critical regulator of numerous cellular processes.[12]
Proposed Downstream Effects of this compound in Bacteria
Caption: Bacterial response to this compound exposure.
In bacteria, the primary consequence of this compound's ionophoretic activity is the dissipation of the proton motive force, which is essential for ATP synthesis and nutrient transport.[5] This leads to a rapid metabolic arrest. The membrane depolarization and cellular stress can also trigger general stress responses, such as the activation of the alternative sigma factor RpoS, which orchestrates the expression of a wide range of genes involved in survival under harsh conditions.[18] However, the severe disruption of cellular energetics ultimately leads to bacterial cell death.
Conclusion
This compound exhibits potent in vitro activity against Gram-positive bacteria and a range of fungi. Its mechanism as a monovalent cation ionophore represents a distinct mode of action compared to many currently used antibiotics. The provided protocols offer a standardized framework for researchers to further explore the antimicrobial potential of this compound and to elucidate its precise mechanisms of action against a broader spectrum of microbial pathogens. Further research is warranted to fully characterize its efficacy and to explore its potential therapeutic applications.
References
- 1. Antibacterial Action of Structurally Diverse Cationic Peptides on Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new miticidal antibiotic. I. Isolation, characterization and properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling Antibiotic Susceptibility among Distinct Enterococcus faecalis Isolates from Dental Root Canals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 8. Global Transcriptional Response of Bacillus subtilis to Treatment with Subinhibitory Concentrations of Antibiotics That Inhibit Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Sub-MIC induces Staphylococcus aureus biofilm formation without affecting the bacterial count - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aspergillus fumigatus Forms Biofilms with Reduced Antifungal Drug Susceptibility on Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Trichophyton rubrum Strain Exhibiting Primary Resistance to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]
- 17. Characterization of Antimicrobial Resistance in Streptococcus pyogenes Isolates from the San Francisco Bay Area of Northern California - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Species Distribution and Antifungal Susceptibilities of Aspergillus Section Fumigati Isolates in Clinical Samples from the United States - PMC [pmc.ncbi.nlm.nih.gov]
Tetranactin: A Versatile Tool for Investigating Ion Channel Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetranactin, a member of the macrotetrolide family of antibiotics, serves as a powerful and selective tool for the study of ion channel function.[1] This naturally occurring ionophore, produced by Streptomyces species, exhibits a high affinity and selectivity for potassium ions (K⁺), enabling researchers to probe the intricate mechanisms of K⁺ transport across biological and artificial membranes.[2] Its mode of action as a mobile ion carrier provides a unique paradigm for investigating the principles of ion permeation, channel gating, and the influence of the lipid bilayer environment on ion transport. These application notes provide a comprehensive overview of this compound's utility in ion channel research, complete with detailed experimental protocols and quantitative data to facilitate its integration into your laboratory workflows.
Mechanism of Action
This compound functions as a mobile ion carrier, a class of ionophores that shuttle ions across lipid membranes. The process begins with the this compound molecule chelating a potassium ion on one side of the membrane. The exterior of the this compound-K⁺ complex is lipophilic, allowing it to diffuse across the hydrophobic core of the lipid bilayer. Upon reaching the other side, the complex dissociates, releasing the potassium ion. The uncomplexed this compound molecule then diffuses back to the original side to repeat the cycle. This carrier-mediated transport is distinct from channel-forming ionophores, which create a continuous pore through the membrane.
Quantitative Data
| Ionophore | Ion | Selectivity Ratio (relative to K⁺) | Binding Constant (Ka) in Methanol (M⁻¹) |
| Nonactin * | K⁺ | 1 | ~2.5 x 10⁵ |
| Na⁺ | ~1/200 | ~1.25 x 10³ | |
| Rb⁺ | ~1 | - | |
| Cs⁺ | ~1/2 | - | |
| NH₄⁺ | ~10 | - | |
| Tl⁺ | ~100 | - |
*Data presented for Nonactin is expected to be comparable for this compound due to their structural and functional homology as macrotetrolide ionophores.[1][3]
Experimental Protocols
Protocol 1: Black Lipid Membrane (BLM) Electrophysiology for Measuring this compound Activity
This protocol describes the formation of a planar lipid bilayer and the subsequent measurement of ion currents mediated by this compound.
Materials:
-
BLM setup (including Teflon cup and chamber, Ag/AgCl electrodes, amplifier, and data acquisition system)
-
Diphytanoylphosphatidylcholine (DPhPC) or a mixture of Phosphatidylethanolamine (PE) and Phosphatidylcholine (PC) (e.g., 4:1 PE:PC)
-
n-decane
-
This compound stock solution (e.g., 1 mg/mL in ethanol)
-
KCl and NaCl salt solutions (e.g., 1 M and 0.1 M)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.2)
Procedure:
-
Chamber Preparation: Clean the Teflon cup and chamber thoroughly.
-
Membrane Formation:
-
Prepare a lipid solution of 1-2% (w/v) DPhPC or PE/PC in n-decane.
-
"Paint" a small amount of the lipid solution across the aperture in the Teflon cup separating the two chambers (cis and trans).
-
Monitor the membrane formation by measuring the capacitance until a stable bilayer is formed (typically >0.3 µF/cm²).
-
-
Electrolyte Solutions: Fill both cis and trans chambers with the desired electrolyte solution (e.g., symmetric 1 M KCl, 10 mM HEPES, pH 7.2).
-
This compound Addition: Add a small aliquot of the this compound stock solution to the cis chamber to achieve the desired final concentration (start with a concentration in the nanomolar to low micromolar range). Stir gently to ensure mixing.
-
Data Recording:
-
Apply a transmembrane potential (e.g., +50 mV) and record the resulting ion current.
-
Observe the increase in current as this compound incorporates into the membrane and begins transporting K⁺ ions.
-
To determine ion selectivity, establish a salt gradient (e.g., 1 M KCl in the cis chamber and 0.1 M KCl in the trans chamber) and measure the reversal potential. The selectivity can be calculated using the Goldman-Hodgkin-Katz (GHK) equation.
-
Protocol 2: Liposome-Based Ion Flux Assay
This protocol utilizes the transport of a surrogate ion, such as Rubidium-86 (⁸⁶Rb⁺), to quantify this compound-mediated K⁺ flux into liposomes.
Materials:
-
Soybean phospholipids (asolectin) or a defined lipid mixture (e.g., PE/PC 4:1)
-
This compound
-
Buffer solutions (Loading Buffer: 150 mM KCl, 10 mM HEPES, pH 7.2; Efflux Buffer: 150 mM NaCl, 10 mM HEPES, pH 7.2)
-
⁸⁶RbCl
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Scintillation counter and vials
Procedure:
-
Liposome Preparation:
-
Dry a thin film of lipids from a chloroform solution under a stream of nitrogen.
-
Hydrate the lipid film with Loading Buffer to form multilamellar vesicles (MLVs).
-
Create large unilamellar vesicles (LUVs) by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).
-
-
⁸⁶Rb⁺ Loading and Gradient Formation:
-
Add a trace amount of ⁸⁶RbCl to the LUV suspension.
-
Incubate to allow for equilibration.
-
Remove external ⁸⁶Rb⁺ and establish a K⁺ gradient by passing the liposomes through a size-exclusion column pre-equilibrated with Efflux Buffer.
-
-
Flux Measurement:
-
Initiate the efflux by adding a specific concentration of this compound to the liposome suspension.
-
At various time points, take aliquots of the suspension and pass them through a small ion-exchange column to separate the liposomes from the external buffer.
-
Measure the amount of ⁸⁶Rb⁺ remaining in the liposomes using a scintillation counter.
-
-
Data Analysis: Plot the percentage of ⁸⁶Rb⁺ remaining in the liposomes over time to determine the rate of ion flux.
References
Application Notes and Protocols for Tetranactin in Agricultural Pest Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetranactin, a macrotetrolide antibiotic produced by Streptomyces species, has demonstrated significant potential as a miticidal and insecticidal agent for agricultural applications.[1][2][3][4] As a member of the nactin family of ionophores, its mode of action involves the selective transport of monovalent cations across biological membranes, leading to disruption of vital cellular processes in target pests.[5] This document provides detailed application notes and protocols for the experimental use of this compound in agricultural pest management research.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 33956-61-5 | [1] |
| Molecular Formula | C44H72O12 | [1] |
| Molecular Weight | 793.0 g/mol | [1] |
| Appearance | White solid | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO; Limited water solubility | [1][4] |
| Storage | -20°C | [1][4] |
Mode of Action
This compound functions as a monovalent cation ionophore with high selectivity for ammonium and potassium ions.[1][4] It disrupts the electrochemical gradients across mitochondrial and cellular membranes, leading to a breakdown in cellular respiration and ultimately, cell death. This disruption of ion homeostasis is the primary mechanism of its insecticidal and miticidal activity.
References
Application Notes and Protocols: Tetranactin in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetranactin is a macrotetrolide antibiotic produced by species of Streptomyces. While its primary characterization has been as an ionophore with immunosuppressive and anti-proliferative effects on lymphocytes, its potential as a cytotoxic agent against cancer cells remains an area of active investigation. This document provides detailed protocols for assessing the cytotoxicity of this compound in various cancer cell lines. Due to the limited publicly available data on this compound's specific cytotoxic mechanisms in cancer, this guide presents generalized yet comprehensive experimental procedures for determining its efficacy and mode of action.
Quantitative Data Summary
Currently, there is limited quantitative data in the public domain regarding the cytotoxic effects of this compound on cancer cell lines. The table below includes known IC50 values related to its biological activity and provides a template for researchers to populate with their own experimental data.
| Compound | Cell Line/System | Assay | Endpoint | IC50 Value |
| This compound | Rat Mesangial Cells | Phospholipase A2 Secretion | IL-1β-induced secretion | 43 nM |
| This compound | Rat Mesangial Cells | Phospholipase A2 Secretion | cAMP-induced secretion | 33 nM |
| This compound | [Enter Cancer Cell Line] | MTT Assay | Cell Viability | [Enter IC50 Value] |
| This compound | [Enter Cancer Cell Line] | LDH Assay | Cytotoxicity | [Enter EC50 Value] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A starting concentration range could be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Cytotoxicity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.
-
Include the following controls as per the kit manufacturer's instructions:
-
Untreated cells (spontaneous LDH release)
-
Vehicle control
-
Maximum LDH release (cells treated with a lysis buffer provided in the kit)
-
Medium background control (medium only)
-
-
-
Sample Collection:
-
After the desired incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[2]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Plot the percentage of cytotoxicity against the log of this compound concentration to determine the EC50 value (the concentration that causes 50% of the maximum LDH release).
-
Visualizations
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Intrinsic apoptosis signaling pathway.
References
Unraveling Cellular Energetics: A Guide to Investigating Cellular Respiration with Tetranactin
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cellular respiration is the fundamental process by which cells generate adenosine triphosphate (ATP), the primary energy currency of life. This intricate process, largely occurring within the mitochondria, involves the electron transport chain (ETC) and oxidative phosphorylation. The study of compounds that modulate cellular respiration is crucial for understanding basic biology and for the development of therapeutics targeting metabolic pathways.
Tetranactin, a macrocyclic ionophore antibiotic, has been noted for its ability to interact with mitochondrial components. While extensive quantitative data on its specific effects on cellular respiration are not widely available in public literature, its structural relatives, the tetracyclines, are known to impact mitochondrial function. Tetracyclines can inhibit mitochondrial protein synthesis, leading to a reduction in the components of the electron transport chain and subsequently affecting oxygen consumption and ATP production. As an ionophore, this compound may also have the potential to disrupt the ion gradients across the inner mitochondrial membrane, which is central to the process of oxidative phosphorylation.
This document provides a generalized framework and detailed protocols for investigating the effects of a compound like this compound on key parameters of cellular respiration: the oxygen consumption rate (OCR), cellular ATP levels, and mitochondrial membrane potential. The provided protocols can be adapted by researchers to systematically characterize the bioenergetic profile of this compound or other compounds of interest.
Core Principles of Cellular Respiration Assessment
A thorough investigation of a compound's effect on cellular respiration involves the measurement of several key parameters. These parameters, when analyzed together, provide a comprehensive picture of the compound's mechanism of action at the mitochondrial level.
Caption: Logical relationships between key cellular respiration parameters and potential compound effects.
Experimental Protocols
Protocol 1: Measurement of Oxygen Consumption Rate (OCR)
This protocol outlines the use of extracellular flux analysis to measure the OCR of cells treated with a test compound. This method allows for the real-time assessment of mitochondrial respiration.
Materials:
-
Cell culture medium
-
Test compound (e.g., this compound) stock solution
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
XF Cell Culture Microplates
-
XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test kit reagents (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells in an XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: On the day of the assay, replace the culture medium with fresh medium containing the desired concentrations of the test compound or vehicle control. Incubate for the desired treatment duration.
-
Cartridge Hydration and Calibration: Hydrate the sensor cartridge with XF Calibrant and incubate overnight in a non-CO2 incubator at 37°C. On the assay day, replace the calibrant with fresh, pre-warmed assay medium and run the instrument calibration.
-
Assay Medium Exchange: Replace the cell culture medium in the microplate with pre-warmed assay medium.
-
Mitochondrial Stress Test:
-
Load the injector ports of the hydrated sensor cartridge with the mitochondrial stress test reagents (Oligomycin, FCCP, and Rotenone/Antimycin A) at optimized concentrations.
-
Place the cell plate into the extracellular flux analyzer.
-
Run the assay protocol, which will sequentially inject the inhibitors and measure the OCR at baseline and after each injection.
-
Caption: Experimental workflow for measuring Oxygen Consumption Rate (OCR).
Data Presentation:
The results of the OCR assay can be summarized in the following table. This table provides a template for how to present quantitative data for comparison.
| Treatment Group | Basal Respiration (pmol O2/min) | ATP Production (pmol O2/min) | Maximal Respiration (pmol O2/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | Insert Value | Insert Value | Insert Value | Insert Value |
| This compound (Conc. 1) | Insert Value | Insert Value | Insert Value | Insert Value |
| This compound (Conc. 2) | Insert Value | Insert Value | Insert Value | Insert Value |
| Positive Control (e.g., Rotenone) | Insert Value | Insert Value | Insert Value | Insert Value |
Protocol 2: Measurement of Cellular ATP Levels
This protocol describes a luciferase-based assay to quantify intracellular ATP levels, providing a direct measure of the cell's energy status.
Materials:
-
Cell culture medium
-
Test compound (e.g., this compound) stock solution
-
96-well white, opaque-bottom plates
-
ATP bioluminescence assay kit (containing luciferase, luciferin, and lysis buffer)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white, opaque-bottom plate and allow them to adhere. Treat cells with the test compound or vehicle control for the desired duration.
-
Cell Lysis: At the end of the treatment period, add the cell lysis reagent provided in the ATP assay kit to each well.
-
Luciferase Reaction: Add the luciferase/luciferin reagent to each well. This reagent will react with the ATP released from the lysed cells to produce a luminescent signal.
-
Signal Measurement: Immediately measure the luminescence of each well using a luminometer. The light intensity is directly proportional to the ATP concentration.
-
Data Normalization: Normalize the ATP levels to the total protein concentration or cell number in each well to account for any differences in cell proliferation or viability.
Data Presentation:
| Treatment Group | ATP Concentration (µM) | Normalized ATP Level (µM/mg protein) |
| Vehicle Control | Insert Value | Insert Value |
| This compound (Conc. 1) | Insert Value | Insert Value |
| This compound (Conc. 2) | Insert Value | Insert Value |
| Positive Control (e.g., Oligomycin) | Insert Value | Insert Value |
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), to measure the mitochondrial membrane potential. A decrease in ΔΨm is indicative of mitochondrial dysfunction.
Materials:
-
Cell culture medium
-
Test compound (e.g., this compound) stock solution
-
TMRE (or similar potentiometric dye) stock solution
-
Fluorescence microscope or flow cytometer
-
FCCP (as a positive control for depolarization)
Procedure:
-
Cell Seeding and Treatment: Seed cells on a suitable imaging plate or in suspension for flow cytometry. Treat the cells with the test compound or vehicle control.
-
Dye Loading: Add TMRE to the cell culture medium at a final concentration that allows for accumulation in the mitochondria without causing toxicity. Incubate for 20-30 minutes at 37°C.
-
Imaging or Flow Cytometry:
-
Microscopy: Capture fluorescence images of the cells. The intensity of the red fluorescence within the mitochondria is proportional to the ΔΨm.
-
Flow Cytometry: Analyze the fluorescence intensity of the cell population. A shift in the fluorescence peak to the left indicates a decrease in ΔΨm.
-
-
Positive Control: Treat a set of cells with FCCP to induce complete mitochondrial depolarization, which serves as a positive control.
Caption: Signaling pathway of oxidative phosphorylation and the mechanism of an uncoupling agent.
Data Presentation:
| Treatment Group | Mean TMRE Fluorescence Intensity (Arbitrary Units) | % of Control Fluorescence |
| Vehicle Control | Insert Value | 100% |
| This compound (Conc. 1) | Insert Value | Calculate % |
| This compound (Conc. 2) | Insert Value | Calculate % |
| Positive Control (FCCP) | Insert Value | Calculate % |
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the effects of this compound, or any other compound of interest, on cellular respiration. By systematically measuring OCR, cellular ATP levels, and mitochondrial membrane potential, scientists can elucidate the compound's mechanism of action at the mitochondrial level. This information is invaluable for basic research in cell metabolism and for the development of novel therapeutics targeting cellular bioenergetics. It is important to reiterate that the specific effects of this compound on these parameters require experimental determination, and the tables provided are templates for the presentation of such future findings.
In vivo delivery and formulation of Tetranactin for animal studies.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo delivery and formulation of Tetranactin for animal studies, particularly focusing on rodent models of autoimmune disease.
Introduction to this compound
This compound is a macrotetrolide antibiotic that has demonstrated potent immunosuppressive properties.[1][2] As a monovalent cation ionophore, it disrupts intracellular ion homeostasis, which is believed to be the basis of its mechanism of action.[3] In vivo studies have shown its efficacy in suppressing experimental autoimmune uveoretinitis (EAU) in rats, a model for human autoimmune uveitis. While its full therapeutic potential is still under investigation, these protocols provide a foundation for further preclinical research.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo use of this compound and related experimental parameters.
Table 1: this compound Properties and Toxicity
| Parameter | Value | Species | Source |
| Molecular Weight | 793.04 g/mol | N/A | N/A |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | N/A | N/A |
| LD50 (Intraperitoneal) | >300 mg/kg | Mouse | N/A |
| LD50 (Oral) | >15,000 mg/kg | Mouse | N/A |
Table 2: Dosing Information for this compound in EAU Rat Model
| Parameter | Value | Route of Administration | Frequency | Study Duration | Source |
| Effective Dose | 10 mg/animal | Not specified in literature | Daily | Not specified in literature | N/A |
Table 3: Recommended Formulation Components for Hydrophobic Drugs (Adapted for this compound)
| Component | Concentration Range | Purpose | Source |
| Olive Oil | q.s. to final volume | Vehicle for subcutaneous or oral administration | [2] |
| Ethanol | 5-10% (v/v) | Co-solvent | [4] |
| Cremophor EL | 5-10% (v/v) | Solubilizing agent | [5] |
| DMSO | 2-10% (v/v) | Co-solvent | [6] |
| PEG 400 | 30-40% (v/v) | Co-solvent | [6] |
| Tween 80 | 5% (v/v) | Surfactant | [6] |
| Saline (0.9% NaCl) | q.s. to final volume | Diluent | [6] |
Mechanism of Action: Inhibition of Calcineurin-NFAT Signaling Pathway
This compound, as an ionophore, is proposed to exert its immunosuppressive effects by disrupting intracellular calcium signaling, which is critical for T-cell activation. This mechanism is analogous to that of calcineurin inhibitors like Cyclosporin A.[7] An increase in intracellular calcium activates calcineurin, which then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Dephosphorylated NFAT translocates to the nucleus and initiates the transcription of pro-inflammatory cytokines such as Interleukin-2 (IL-2), leading to T-cell proliferation and activation. By interfering with the intracellular calcium concentration, this compound is believed to inhibit this cascade.
Caption: Proposed mechanism of this compound's immunosuppressive action.
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound in a rat model of Experimental Autoimmune Uveoretinitis (EAU).
Experimental Autoimmune Uveoretinitis (EAU) Induction in Lewis Rats
This protocol is adapted from established methods for inducing EAU in rats.[1][8][9][10]
Materials:
-
Lewis rats (female, 6-8 weeks old)
-
Interphotoreceptor retinoid-binding protein (IRBP) peptide 1177-1191 (or other uveitogenic antigen)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles (27G)
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve the IRBP peptide in sterile PBS to a final concentration of 1 mg/mL.
-
Prepare a 1:1 emulsion of the antigen solution with CFA.
-
To do this, draw equal volumes of the antigen solution and CFA into two separate syringes connected by a three-way stopcock.
-
Force the mixture back and forth between the syringes until a stable, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
Anesthetize the rats using an appropriate method (e.g., isoflurane inhalation).
-
Inject 0.1 mL of the emulsion subcutaneously at the base of the tail and in one hind footpad. The total dose of antigen should be 50 µg per rat.
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of EAU, which typically appear around day 12-14 post-immunization.
-
Clinical scoring can be performed using a slit lamp or ophthalmoscope.
-
Histopathological analysis of the eyes can be performed at the end of the study to assess the severity of inflammation.
-
Caption: Workflow for EAU induction in rats.
Formulation and Administration of this compound
Given this compound's hydrophobic nature, the following formulation protocols are adapted from methods used for other hydrophobic immunosuppressants like Cyclosporin A.[2][4][6] It is crucial to perform a pilot study to assess the stability and tolerability of the chosen formulation.
Materials:
-
This compound powder
-
Olive oil (pharmaceutical grade)
-
Vortex mixer
-
Oral gavage needles (18-20 gauge, straight or curved)
-
Syringes
Procedure:
-
Formulation Preparation (Target: 10 mg/mL):
-
Weigh the required amount of this compound powder.
-
In a sterile vial, add the this compound powder to the appropriate volume of olive oil to achieve a final concentration of 10 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved or a uniform suspension is formed. Gentle warming may aid dissolution but should be done cautiously to avoid degradation.
-
-
Administration:
-
Weigh the rat to determine the correct dosing volume (e.g., for a 250g rat, a 10 mg dose would require 1 mL of the 10 mg/mL formulation).
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib).
-
Insert the gavage needle gently into the esophagus. Do not force the needle.
-
Administer the formulation slowly.
-
Monitor the animal for any signs of distress after administration.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile filter (0.22 µm)
-
Syringes and needles (25-27G)
Procedure:
-
Formulation Preparation (Example for a 10% DMSO, 40% PEG 400, 5% Tween 80, 45% Saline vehicle):
-
Dissolve this compound in DMSO first at a high concentration.
-
In a separate sterile tube, mix the PEG 400, Tween 80, and saline.
-
Slowly add the this compound-DMSO solution to the aqueous phase while vortexing to avoid precipitation.
-
Adjust the final volume with saline to achieve the desired this compound concentration (e.g., 5 mg/mL).
-
Sterile filter the final formulation.
-
-
Administration:
-
Weigh the rat to determine the injection volume. The maximum recommended IP injection volume for rats is 10 mL/kg.[11][12]
-
Restrain the rat, exposing the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.[13][14]
-
Insert the needle at a 30-45 degree angle.
-
Aspirate to ensure a vessel or organ has not been punctured.
-
Inject the formulation slowly.
-
Monitor the animal for any adverse reactions.
-
References
- 1. criver.com [criver.com]
- 2. Subcutaneous injection of oral cyclosporin A solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. International Journal of Pharmaceutical Compounding [ijpc.com]
- 4. WO1996022103A1 - Solid formulations for oral administration of cyclosporine a - Google Patents [patents.google.com]
- 5. The influence of the cyclosporine vehicle, cremophor EL, on renal microvascular blood flow in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stemcell.com [stemcell.com]
- 8. Rodent Models of Experimental Autoimmune Uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental autoimmune uveoretinitis in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 14. research.vt.edu [research.vt.edu]
Application Notes and Protocols for Patch-Clamp Electrophysiology Studies Using Tetranactin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetranactin is a macrotetrolide antibiotic known for its potent insecticidal, antibacterial, and immunosuppressive activities. Structurally, it functions as a monovalent cation ionophore with a high selectivity for potassium (K⁺) and ammonium (NH₄⁺) ions. This ionophoretic activity disrupts ion gradients across biological membranes, leading to a cascade of cellular events, including the induction of apoptosis. While direct patch-clamp electrophysiology studies on this compound are not extensively documented, its mechanism of action strongly suggests a profound impact on cellular and mitochondrial bioenergetics, making it a compelling subject for electrophysiological investigation.
These application notes provide a framework for studying the effects of this compound using patch-clamp electrophysiology, with a particular focus on its potential interaction with the mitochondrial permeability transition pore (mPTP), a key regulator of apoptosis. The protocols outlined below are based on established methodologies for whole-mitoplast patch-clamping and are adapted for the investigation of this compound's effects on mitochondrial ion channel activity.
Proposed Mechanism of Action and Electrophysiological Significance
This compound, as a K⁺ ionophore, is hypothesized to increase the permeability of the inner mitochondrial membrane (IMM) to potassium ions. This influx of K⁺ into the mitochondrial matrix can lead to a dissipation of the mitochondrial membrane potential (ΔΨm), a critical component of the proton-motive force that drives ATP synthesis.[1][2][3] A sustained depolarization of the IMM is a known trigger for the opening of the mitochondrial permeability transition pore (mPTP).[4][5] The mPTP is a high-conductance channel that, when open, allows the passage of ions and small molecules (<1.5 kDa), leading to mitochondrial swelling, rupture of the outer mitochondrial membrane, and the release of pro-apoptotic factors like cytochrome c into the cytosol.[6][7][8] This initiates the intrinsic pathway of apoptosis.
Patch-clamp electrophysiology, particularly the whole-mitoplast configuration, offers a powerful tool to directly measure the ion channel activity in the IMM and investigate the influence of this compound on the biophysical properties of the mPTP.[4][5][9][10]
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data that could be generated from patch-clamp experiments investigating the effects of this compound.
Table 1: Effect of this compound on mPTP Conductance in Whole-Mitoplast Patch-Clamp
| This compound Concentration | Mean Conductance (nS) | Standard Deviation (nS) | n (number of mitoplasts) |
| Control (0 µM) | 0.8 | 0.2 | 10 |
| 1 µM | 1.5 | 0.4 | 10 |
| 5 µM | 2.8 | 0.6 | 10 |
| 10 µM | 4.2 | 0.8 | 10 |
Table 2: Voltage-Dependence of mPTP Open Probability (Po) in the Presence of this compound (5 µM)
| Membrane Potential (mV) | Open Probability (Po) - Control | Open Probability (Po) - this compound (5 µM) |
| -40 | 0.1 | 0.3 |
| -20 | 0.2 | 0.5 |
| 0 | 0.3 | 0.7 |
| +20 | 0.5 | 0.85 |
| +40 | 0.7 | 0.95 |
Experimental Protocols
Protocol 1: Isolation of Mitochondria and Preparation of Mitoplasts
This protocol describes the initial steps required to isolate mitochondria from cultured cells or tissue and subsequently prepare mitoplasts (mitochondria with the outer membrane removed) suitable for patch-clamp recording.
Materials:
-
Cell culture or fresh tissue
-
Isolation Buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)
-
Homogenizer (Dounce or Potter-Elvehjem)
-
Centrifuge and rotor
-
Hypotonic Swelling Buffer (e.g., 10 mM HEPES, pH 7.4)
-
French press (optional, for mitoplast preparation)[10]
Procedure:
-
Harvest cells or dissect fresh tissue and wash with ice-cold PBS.
-
Resuspend the pellet in ice-cold Isolation Buffer.
-
Homogenize the cells or tissue on ice until a significant proportion of cells are disrupted (monitor with a microscope).
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in Isolation Buffer and repeating the high-speed centrifugation.
-
To prepare mitoplasts, resuspend the mitochondrial pellet in a hypotonic Swelling Buffer to induce swelling of the outer membrane.
-
Alternatively, pass the mitochondrial suspension through a French press at low pressure to rupture the outer membrane.[10]
-
The resulting mitoplast suspension is now ready for patch-clamp experiments.
Protocol 2: Whole-Mitoplast Patch-Clamp Recording of this compound's Effect on mPTP
This protocol details the procedure for recording ion channel activity from a single mitoplast in the whole-cell configuration to assess the impact of this compound.[4][5][10]
Materials:
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling pipettes
-
Pipette puller and microforge
-
Recording chamber
-
Pipette Solution (Internal) (e.g., 150 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2)
-
Bath Solution (External) (e.g., 150 mM KCl, 10 mM HEPES, 1 mM CaCl₂, pH 7.2)
-
This compound stock solution (in DMSO or ethanol)
-
Perfusion system
Procedure:
-
Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 5-10 MΩ when filled with the pipette solution.
-
Fill the pipette with the internal Pipette Solution and mount it on the micromanipulator.
-
Add the mitoplast suspension to the recording chamber containing the external Bath Solution.
-
Under visual guidance, approach a mitoplast with the patch pipette while applying slight positive pressure.
-
Once the pipette touches the mitoplast membrane, release the positive pressure to facilitate seal formation.
-
Apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal). This is the mitoplast-attached configuration.
-
To achieve the whole-mitoplast configuration, apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip.[11]
-
Establish a stable baseline recording of ion channel activity in the voltage-clamp mode.
-
Apply various voltage steps to characterize the voltage-dependence of the channels.
-
Perfuse the recording chamber with the Bath Solution containing the desired concentration of this compound.
-
Record the changes in ion channel activity, including conductance and open probability, in the presence of this compound.
-
Perform a washout by perfusing with the control Bath Solution to check for reversibility of the effects.
-
Analyze the recorded currents to determine the biophysical properties of the channels and the modulatory effects of this compound.
Mandatory Visualizations
References
- 1. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial membrane potential acts as a retrograde signal to regulate cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Transmembrane potentials at the cell membrane and mitochondrial membranes of rat thymocytes at the early stage of developing a stress reaction using potential-sensitive fluorescent probes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Properties of the Mitochondrial Permeability Transition Pore Using Whole-Mitoplast Patch-Clamp Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Properties of the Mitochondrial Permeability Transition Pore Using Whole-Mitoplast Patch-Clamp Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 9. rupress.org [rupress.org]
- 10. researchgate.net [researchgate.net]
- 11. Patch clamp - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Preventing Tetranactin precipitation in cell culture media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Tetranactin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a macrotetrolide antibiotic that acts as a monovalent cation ionophore with high selectivity for ammonium and potassium ions.[1] In cell culture, it is used for its antibacterial, antifungal, and insecticidal properties.[2][3][4] It can also be used to study the effects of ion flux on cellular processes.
Q2: What are the common causes of this compound precipitation in cell culture media?
This compound has limited aqueous solubility.[1] Precipitation in cell culture media can be caused by several factors:
-
Improper solvent use: Using a solvent in which this compound is not fully soluble or using an insufficient volume of solvent.
-
High final concentration: Exceeding the solubility limit of this compound in the final culture medium.
-
Incorrect mixing procedure: Adding the this compound stock solution too quickly or without adequate mixing can cause localized high concentrations and precipitation.
-
Temperature fluctuations: Temperature shifts, such as moving media from cold storage to a warmer incubator, can decrease the solubility of some compounds.[5]
-
pH of the media: The pH of the cell culture medium can affect the solubility of dissolved compounds.[6]
-
Interaction with media components: this compound may interact with components in the culture medium, such as serum proteins, leading to precipitation.[7]
Q3: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[1][2] For cell culture applications, sterile-filtered DMSO or ethanol are commonly used. It is crucial to use a high-purity, anhydrous grade of the solvent.
Q4: What is a safe concentration of the solvent (e.g., DMSO) in the final cell culture medium?
The final concentration of the organic solvent in the cell culture medium should be kept to a minimum to avoid cytotoxicity. Generally, the final concentration of DMSO should be below 0.5% (v/v), with many cell lines tolerating less than 0.1%.[8][9] It is essential to determine the specific tolerance of your cell line to the chosen solvent by running a vehicle control experiment.
Q5: How should I store my this compound stock solution?
This compound stock solutions should be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Problem: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
| Possible Cause | Recommended Solution |
| Highly Concentrated Stock Solution | Prepare a less concentrated stock solution. This will allow for a larger volume to be added to the media, facilitating better mixing. |
| Inadequate Mixing | Add the stock solution dropwise to the culture medium while gently vortexing or swirling the medium. Pre-warming the medium to 37°C can also help. |
| Localized High Concentration | Instead of adding the stock solution directly to the full volume of medium, first dilute it in a smaller volume of medium and then add this intermediate dilution to the final volume. |
Problem: Precipitate forms over time after the this compound-containing medium is placed in the incubator.
| Possible Cause | Recommended Solution |
| Exceeded Solubility in Media | The final concentration of this compound may be too high for the specific culture medium. Perform a solubility test to determine the maximum soluble concentration. |
| Interaction with Serum | If using a serum-containing medium, serum proteins may be causing the precipitation. Reduce the serum concentration if possible, or switch to a serum-free medium for the duration of the treatment. You can also test for precipitation in the basal medium without serum. |
| Temperature-Related Precipitation | Ensure the medium is fully warmed to 37°C before adding the this compound stock solution. Avoid cold shocks to the medium. |
| pH Shift in Media | Monitor the pH of your culture medium. Ensure your incubator's CO2 levels are stable, as this can affect the pH of bicarbonate-buffered media. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile-filtered, anhydrous DMSO or 100% ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Filter the stock solution through a 0.22 µm sterile syringe filter compatible with the chosen solvent (e.g., PTFE for DMSO).
-
Aliquot the sterile stock solution into single-use, light-protecting microcentrifuge tubes.
-
Label the aliquots with the name of the compound, concentration, date, and store at -20°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Prepare a serial dilution of your this compound stock solution in your complete cell culture medium (including serum, if applicable). Start from a concentration higher than your intended working concentration.
-
Create a range of final concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL).
-
Include a vehicle control (medium with the same final concentration of solvent as the highest this compound concentration).
-
Incubate the solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period equivalent to your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect for any precipitate or turbidity at regular intervals. You can also use a spectrophotometer to measure absorbance at a high wavelength (e.g., 600 nm) to quantify any precipitation.
-
The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration under your experimental conditions.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Mechanism of action of this compound as a cation ionophore.
References
- 1. Ionophore - Wikipedia [en.wikipedia.org]
- 2. Cellular basis for arrhythmogenicity of ionophores with different cation selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Insights into the interactions between tetracycline, its degradation products and bovine serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Culture Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Optimizing Tetranactin Concentration for Insecticidal Activity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of tetranactin for insecticidal activity. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action as an insecticide?
This compound is a macrotetrolide antibiotic produced by Streptomyces species.[1] Its insecticidal and miticidal activity stems from its function as a monovalent cation ionophore with high selectivity for ammonium (NH₄⁺) and potassium (K⁺) ions. By transporting these ions across biological membranes, this compound disrupts the essential electrochemical gradients in insect cells. This disruption of ion homeostasis is particularly detrimental to the function of the nervous and muscular systems, which rely on precise ion concentrations for signal transmission and contraction, ultimately leading to paralysis and death.[2][3]
Q2: What is the known insecticidal and miticidal spectrum of this compound?
Published data on the insecticidal spectrum of this compound is primarily focused on a few specific pests. A mixture of macrotetrolides including this compound, known as polynactin, is effective against spider mites.[4]
-
Callosobruchus chinensis (Azuki bean weevil): this compound is effective against adult weevils at a dose of 0.5-1.5 µg per insect.[5]
-
Tetranychus telarius (Two-spotted spider mite): When sprayed on plants, this compound has an LC₅₀ value of 9.2 µg/ml against this mite species.[5]
Further research is needed to determine the efficacy of this compound against a broader range of insect pests.
Q3: What are the general starting concentrations for this compound in a new experimental setup?
Based on the available data, a starting point for screening could be in the range of 1 to 10 µg/ml for spraying applications against mites and other small arthropods.[5] For topical applications on individual insects, a starting dose in the range of 0.5 to 2.0 µg per insect can be considered.[5] However, these are only starting points, and the optimal concentration will need to be determined empirically for each target pest and experimental system.
Q4: What solvents can be used to prepare this compound solutions for bioassays?
This compound is soluble in several organic solvents. For laboratory bioassays, stock solutions can be prepared in:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol[5]
Acetone is also a common solvent for preparing insecticide solutions for bioassays.[6] When preparing dilutions for aqueous-based assays, it is crucial to consider the final concentration of the organic solvent, as it can have toxic effects on the test organisms. It is recommended to keep the final solvent concentration below 2.5% for DMSO and acetone in cell-based assays, though this threshold may vary for whole organisms.[7][8] Always include a solvent-only control in your experimental design.
Q5: How should this compound stock solutions be stored?
For long-term stability, this compound should be stored at -20°C.[5] Stock solutions prepared in solvents like DMSO or acetone should also be stored at -20°C in airtight, light-proof containers.[9][10] It is recommended to prepare fresh dilutions from the stock solution for each experiment.
Troubleshooting Guide
Issue 1: Inconsistent or no insecticidal activity observed.
-
Question: I am not observing the expected insecticidal activity with this compound in my experiments. What could be the cause?
-
Answer:
-
Concentration: The concentration of this compound may be too low for the target insect. It is recommended to perform a dose-response study to determine the optimal concentration range.
-
Solvent Effects: The solvent used to dissolve this compound may be affecting its bioavailability or could be causing adverse effects on its own. Ensure the final concentration of the solvent in your assay is minimal and run a solvent-only control to check for toxicity.[7][8]
-
Stability: this compound may have degraded. Ensure that stock solutions are stored properly at -20°C and that working solutions are freshly prepared.[5]
-
Application Method: The method of application may not be suitable for the target insect. For example, a contact insecticide may not be effective against an insect that is protected by a waxy cuticle. Consider alternative application methods such as feeding assays.[11][12]
-
Insect Life Stage: The susceptibility of insects to insecticides can vary significantly with their life stage. Ensure you are targeting the most susceptible stage.[12]
-
Environmental Factors: Temperature and humidity can affect both the insect's physiology and the stability of the insecticide. Maintain consistent environmental conditions throughout your experiments.[12]
-
Issue 2: High mortality in the control group.
-
Question: I am observing high mortality in my control group, making it difficult to assess the effect of this compound. What should I do?
-
Answer:
-
Solvent Toxicity: If you are using a solvent to deliver this compound, the solvent itself might be toxic at the concentration used. Reduce the final solvent concentration in your assay and re-evaluate. It is crucial to run a control group with the solvent alone to determine its effect.[7][8]
-
Handling Stress: The experimental procedures, such as handling or transferring the insects, may be causing stress and mortality. Refine your handling techniques to minimize stress.
-
Unhealthy Insect Colony: The insects used in the assay may be from an unhealthy colony. Ensure that your insects are healthy and free from disease before starting an experiment.
-
Contamination: There may be contamination in your experimental setup. Ensure all equipment and reagents are clean and sterile.
-
Issue 3: Difficulty in dissolving this compound.
-
Question: I am having trouble dissolving this compound for my experiments. What can I do?
-
Answer: this compound is soluble in DMF, DMSO, ethanol, and methanol.[5] If you are experiencing solubility issues, try gentle warming or vortexing. For aqueous solutions, first dissolve the this compound in a small amount of a suitable organic solvent and then add it to the aqueous medium while vortexing to ensure proper dispersion. Be mindful of the final solvent concentration.
Quantitative Data Summary
| Compound | Target Organism | Application Method | Effective Concentration/Dose | Reference |
| This compound | Callosobruchus chinensis (adult) | Topical | 0.5-1.5 µ g/insect | [5] |
| This compound | Tetranychus telarius | Spray | LC₅₀: 9.2 µg/ml | [5] |
| Polynactin Mix | Spider Mites | Not specified | Effective under wet conditions | [4] |
Experimental Protocols
Protocol 1: General Method for Determining the LC₅₀ of this compound by Leaf-Dip Bioassay (for mites and other small foliar arthropods)
This protocol is adapted from general acaricide bioassay methods.[13]
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/ml) in a suitable solvent such as acetone or DMSO.[6]
-
From the stock solution, prepare a series of at least five serial dilutions in distilled water containing a small amount of a non-ionic surfactant (e.g., 0.02% Triton X-100) to ensure even spreading on the leaf surface.
-
Prepare a control solution containing only the solvent and surfactant at the same concentration as the treatment solutions.
-
-
Bioassay Procedure:
-
Excise leaf discs from an appropriate host plant and dip them in the respective this compound dilutions or the control solution for a standardized time (e.g., 10 seconds).
-
Allow the leaf discs to air dry completely.
-
Place the dried leaf discs, adaxial side up, on a moistened filter paper or agar bed in a petri dish.
-
Transfer a known number of adult mites (e.g., 20-30) onto each leaf disc.
-
Seal the petri dishes and incubate them under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).
-
-
Data Collection and Analysis:
-
Assess mortality after 24, 48, and 72 hours. Consider mites that are unable to move when prodded with a fine brush as dead.
-
Correct for control mortality using Abbott's formula if necessary.[13]
-
Calculate the LC₅₀ values and their 95% confidence intervals using probit analysis.
-
Protocol 2: General Method for Determining the LD₅₀ of this compound by Topical Application (for larger insects)
This protocol is based on general topical application bioassay procedures.[14][15]
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a volatile solvent like acetone.[6]
-
Prepare a series of at least five dilutions from the stock solution.
-
-
Bioassay Procedure:
-
Anesthetize the insects (e.g., using CO₂ or chilling).
-
Using a micro-applicator, apply a small, precise volume (e.g., 1 µl) of a this compound dilution or the solvent control to the dorsal thorax of each insect.
-
Place the treated insects in clean containers with access to food and water.
-
Maintain the insects under controlled environmental conditions.
-
-
Data Collection and Analysis:
-
Record mortality at 24, 48, and 72 hours post-application.
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the LD₅₀ values (in µg of this compound per insect or per gram of body weight) and their 95% confidence intervals using probit analysis.
-
Visualizations
Caption: Mode of action of this compound as an insecticide.
Caption: General workflow for determining optimal this compound concentration.
References
- 1. This compound, a new miticidal antibiotic. I. Isolation, characterization and properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inwardly Rectifying Potassium (Kir) Channels Represent a Critical Ion Conductance Pathway in the Nervous Systems of Insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. entomoljournal.com [entomoljournal.com]
- 7. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peerj.com [peerj.com]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdc.gov [cdc.gov]
- 11. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.rdagriculture.in [journals.rdagriculture.in]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. par.nsf.gov [par.nsf.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Tetranactin Interference with Fluorescent Dyes
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with Tetranactin in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address common problems and offer detailed experimental protocols to help mitigate interference and ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with my fluorescence experiment?
This compound is a macrotetrolide antibiotic that functions as a monovalent cation ionophore.[1] Its primary mechanism of action involves transporting ions across biological membranes, which can indirectly affect cellular processes that are often studied using fluorescent dyes. Direct interference can also occur through several mechanisms:
-
Autofluorescence: this compound itself may fluoresce, adding to the background signal.
-
Fluorescence Quenching: this compound could decrease the fluorescence intensity of your dye through collisional quenching or other mechanisms.[2][3]
-
Spectral Overlap: The absorbance or emission spectrum of this compound might overlap with that of your fluorescent dye, leading to inaccurate measurements.
Q2: What are the known spectral properties (absorbance and emission) of this compound?
Currently, detailed public information on the specific UV-Vis absorbance and fluorescence excitation/emission spectra of this compound is limited in the scientific literature. While the spectral properties of other antibiotics like tetracyclines are well-documented,[4][5][6][7][8] this information is not directly applicable to this compound due to its different chemical structure.
Recommendation: It is highly recommended that researchers experimentally determine the absorbance and fluorescence spectra of this compound under their specific experimental conditions (e.g., buffer, pH, concentration).
Q3: My fluorescence signal decreases after adding this compound. What could be the cause?
A decrease in fluorescence signal upon addition of this compound could be due to:
-
Fluorescence Quenching: this compound may be directly quenching the fluorescence of your dye.[2]
-
Biological Effects: As an ionophore, this compound alters the ionic balance of cells. This can lead to changes in cell health, morphology, or the localization of the target protein, indirectly affecting the fluorescence signal.
-
Precipitation: this compound might cause the fluorescent dye or target molecule to precipitate out of solution, reducing the measurable signal.
Q4: I am observing a higher background fluorescence in my assay when this compound is present. Why is this happening?
Increased background fluorescence can be attributed to:
-
Autofluorescence of this compound: this compound itself might be fluorescent at the excitation and emission wavelengths used for your dye.[9]
-
Cellular Stress Response: The ionophoric activity of this compound can induce cellular stress, which may lead to an increase in endogenous autofluorescent molecules within the cells.[10]
-
Contamination: The this compound sample itself could be contaminated with a fluorescent impurity.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Fluorescence Signal (Quenching)
Symptoms: A dose-dependent decrease in the fluorescence intensity of your reporter dye upon addition of this compound.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for decreased fluorescence signal.
Issue 2: Increased Background Fluorescence (Autofluorescence)
Symptoms: Higher fluorescence readings in wells containing this compound, even in the absence of the fluorescent dye or in control samples.
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for increased background fluorescence.
Experimental Protocols
Protocol 1: Determining the Spectral Properties of this compound
Objective: To measure the absorbance and fluorescence spectra of this compound to identify potential spectral overlap with your fluorescent dye.
Materials:
-
This compound stock solution
-
Assay buffer
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes
Methodology:
-
Absorbance Spectrum:
-
Fluorescence Excitation and Emission Spectra:
-
Using the highest concentration of this compound that is soluble and does not show significant inner filter effects (determined from the absorbance spectrum), place the sample in the spectrofluorometer.
-
To determine the emission spectrum: Excite the sample at a wavelength where absorbance was observed (e.g., the absorbance maximum) and scan the emission across a longer wavelength range.
-
To determine the excitation spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths.
-
Plot fluorescence intensity versus wavelength for both excitation and emission spectra.[11][12]
-
Protocol 2: Cell-Free Quenching Assay
Objective: To determine if this compound directly quenches the fluorescence of your dye.
Materials:
-
Your fluorescent dye
-
This compound
-
Assay buffer
-
96-well black microplate
-
Plate reader with fluorescence detection
Methodology:
-
Prepare a solution of your fluorescent dye in the assay buffer at the concentration used in your experiment.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the microplate, mix the fluorescent dye solution with each concentration of the this compound dilution. Include a control with only the dye and buffer.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for your dye.
-
Plot fluorescence intensity versus this compound concentration. A decrease in fluorescence with increasing this compound concentration suggests direct quenching.
Quantitative Data Summary
As no specific quantitative data for this compound's spectral properties or its direct interference with common fluorescent dyes are readily available in the literature, a summary table cannot be provided at this time. Researchers are encouraged to generate this data using the protocols outlined above. For comparison, the spectral properties of some common fluorescent dyes are provided below.
Table 1: Spectral Properties of Common Fluorescent Dyes
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) |
| DAPI | 358 | 461 |
| FITC | 495 | 519 |
| TRITC | 557 | 576 |
| Alexa Fluor 488 | 495 | 519 |
| Alexa Fluor 594 | 590 | 617 |
| Cy5 | 649 | 670 |
Data is approximate and can vary with the experimental environment.
Signaling Pathway and Logical Relationships
The following diagram illustrates the potential points of interference of this compound in a typical cell-based fluorescence assay.
Figure 3: Potential interference points of this compound in a fluorescence assay.
References
- 1. Immunosuppressive and anti-proliferative effects of a macrotetrolide antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the Fluorescence Turn-off Mechanism, Genome, Molecular Docking In Silico and In Vitro Studies of 2-Acetyl-3H-benzo[f]chromen-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 12. m.youtube.com [m.youtube.com]
Managing Tetranactin stability during freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for Tetranactin?
A1: this compound, in its solid form, should be stored at -20°C for long-term stability, with a reported stability of at least four years at this temperature.[1][2]
Q2: Can I subject my this compound solution to freeze-thaw cycles?
A2: While specific data on this compound is limited, repeated freeze-thaw cycles can be detrimental to the stability of many complex organic molecules.[3][4] It is generally recommended to minimize the number of freeze-thaw cycles. If you need to use the solution multiple times, it is best practice to aliquot the stock solution into single-use volumes before the initial freezing.
Q3: What are the potential signs of this compound degradation after a freeze-thaw cycle?
A3: Potential signs of degradation include:
-
Precipitation: The compound may come out of solution upon thawing.[4][5]
-
Color Change: Any change in the color of the solution could indicate chemical degradation.
-
Loss of Activity: The biological or chemical activity of this compound may decrease. This would be observable as a reduced effect in your experiments.
-
Changes in pH: Degradation can sometimes lead to a shift in the pH of the solution.[6][7]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol.[1][2] The choice of solvent can impact stability during freeze-thaw cycles.
Q5: How can I minimize the risk of degradation during freeze-thaw cycles?
A5: To minimize degradation:
-
Aliquot: Prepare single-use aliquots to avoid repeated freezing and thawing of the main stock.
-
Use Cryoprotectants: For some compounds, the addition of cryoprotectants like glycerol can help maintain stability, though their compatibility with this compound and your specific assay would need to be validated.[8][9]
-
Control Freezing and Thawing Rates: For sensitive compounds, slow freezing and rapid thawing are sometimes recommended to minimize ice crystal formation which can damage the molecule.[10]
-
Use Appropriate Storage Vials: Use vials designed for low-temperature storage to prevent cracking and ensure a proper seal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate observed after thawing. | - Poor solubility at lower temperatures.- Compound degradation.- Solvent evaporation leading to increased concentration. | 1. Gently warm the solution to 37°C with swirling to see if the precipitate redissolves.[5]2. If the precipitate remains, it may be degraded product. Consider centrifugation to remove the precipitate and re-quantify the supernatant, but be aware that the concentration will have changed.3. Prepare fresh solution and aliquot into smaller volumes to prevent repeated freeze-thaw cycles. |
| Loss of biological/chemical activity. | - Chemical degradation of this compound due to freeze-thaw stress.- Oxidation of the compound. | 1. Prepare fresh working solutions from a new stock aliquot for each experiment.2. Perform a stability study to determine the number of freeze-thaw cycles your solution can tolerate before significant activity loss (See Experimental Protocols section).3. Consider storing aliquots under an inert gas (e.g., argon or nitrogen) to minimize oxidation. |
| Change in solution color or pH. | - Chemical degradation leading to the formation of new chromophores or acidic/basic byproducts. | 1. Discard the solution as it is likely degraded.2. Prepare a fresh solution and monitor its properties closely after the first freeze-thaw cycle.3. Ensure the solvent used is of high purity and has not degraded. |
Experimental Protocols
Protocol 1: Basic Freeze-Thaw Stability Assessment
Objective: To determine the effect of a limited number of freeze-thaw cycles on the physical and chemical integrity of a this compound solution.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Aliquoting: Dispense the stock solution into multiple, small-volume, single-use aliquots in appropriate cryovials.
-
Initial Analysis (Time Zero): Before freezing, take one aliquot for immediate analysis.
-
Freeze-Thaw Cycling:
-
Freeze the remaining aliquots at your standard storage temperature (e.g., -20°C or -80°C).
-
For each cycle, thaw one aliquot at room temperature or in a 37°C water bath until just thawed.
-
Immediately after thawing, perform the same set of analyses as in step 3.
-
Repeat for a predetermined number of cycles (e.g., 1, 3, and 5 cycles).
-
-
Data Analysis: Compare the results from each freeze-thaw cycle to the initial (Time Zero) data. A significant change (typically >10-15%) in concentration, purity, or activity would indicate instability.
Protocol 2: Quantitative Stability Analysis Using HPLC
Objective: To quantify the degradation of this compound after multiple freeze-thaw cycles using HPLC.
Methodology:
-
HPLC Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from potential degradation products.
-
Sample Preparation: Prepare a set of identical aliquots of this compound solution as described in Protocol 1.
-
Freeze-Thaw Cycles: Subject the aliquots to a defined number of freeze-thaw cycles (e.g., 0, 1, 2, 3, 4, 5).
-
HPLC Analysis:
-
After each designated number of cycles, analyze an aliquot by HPLC.
-
Record the peak area of the intact this compound and any new peaks that appear (potential degradation products).
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each cycle relative to the initial (cycle 0) concentration.
-
Plot the percentage of remaining this compound against the number of freeze-thaw cycles.
-
| Number of Freeze-Thaw Cycles | Mean Peak Area of this compound (Arbitrary Units) | % Remaining this compound | Appearance of Degradation Peaks (Yes/No) |
| 0 | 1,000,000 | 100% | No |
| 1 | 985,000 | 98.5% | No |
| 3 | 920,000 | 92.0% | Yes |
| 5 | 850,000 | 85.0% | Yes |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Decision tree for handling precipitation.
References
- 1. This compound - Lifeasible [lifeasible.com]
- 2. caymanchem.com [caymanchem.com]
- 3. dpz.eu [dpz.eu]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Freeze–thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Efficacy of Tetranactin compared to synthetic miticides for spider mite control.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of tetranactin, a naturally derived macrotetrolide antibiotic, and various synthetic miticides in the control of spider mites. The information presented is based on available experimental data, offering a resource for researchers and professionals in the field of pest management and acaricide development.
Efficacy Comparison: this compound vs. Synthetic Miticides
Quantitative data on the lethal concentration (LC50) of this compound and several synthetic miticides against spider mites are summarized in the table below. It is important to note that the available data for this compound is on Tetranychus telarius, while the data for most synthetic miticides is on the closely related and widely studied Tetranychus urticae. This difference in target species should be considered when interpreting the comparative efficacy.
| Miticide Class | Active Ingredient | Target Species | LC50 Value | Citation |
| Macrotetrolide | This compound | Tetranychus telarius | 9.2 µg/ml | [1] |
| Avermectin | Abamectin | Tetranychus urticae | 0.51 ml/L | [1] |
| Pyrrole | Chlorfenapyr | Tetranychus urticae | 32.97 ppm | [2] |
| Organotin | Fenbutatin oxide | Tetranychus turkestani | N/A | [3] |
| Pyridazinone | Pyridaben | Tetranychus urticae | N/A | [4] |
| Tetronic Acid | Spiromesifen | Tetranychus urticae | 0.29 ppm | [5] |
| Carbazate | Bifenazate | Tetranychus urticae | 3.82 ml/L | [1] |
| Oxazoline | Etoxazole | Tetranychus urticae | 3.99 ml/L (egg stage) | [1] |
| Thiazolidinone | Hexythiazox | Tetranychus urticae | 3.27 ml/L | [1] |
| Spinosyn | Spinosad | Tetranychus urticae | 3.83 ml/L | [1] |
| Organophosphate | Chlorpyrifos | Tetranychus urticae | 11.44 mg.L-1 | [6] |
| Propargite | Propargite | Tetranychus urticae | 0.20 ppm | [5] |
| Pyrethroid | Bifenthrin | Tetranychus urticae | 3.26 ml/L | [1] |
| Neonicotinoid | Thiamethoxam | Tetranychus urticae | N/A | [7] |
Experimental Protocols
The determination of acaricide efficacy is typically conducted through bioassays. While specific protocols may vary between studies, a generalized methodology for a leaf-dip bioassay to determine the LC50 value is outlined below.
Standard Leaf-Dip Bioassay Protocol
-
Mite Rearing : Maintain a healthy, susceptible colony of the target spider mite species (e.g., Tetranychus urticae) on a suitable host plant (e.g., bean or strawberry plants) under controlled laboratory conditions (e.g., 25±1°C, 60-70% RH, 16:8 h L:D photoperiod).
-
Preparation of Test Solutions : Prepare a stock solution of the test compound (e.g., this compound or a synthetic miticide) in an appropriate solvent (e.g., acetone or ethanol). From this stock solution, create a series of serial dilutions with distilled water containing a surfactant (e.g., Triton X-100) to ensure even spreading. A control solution containing only the solvent and surfactant in distilled water should also be prepared.
-
Leaf Disc Preparation : Excise leaf discs of a uniform size from the host plant using a cork borer.
-
Treatment Application : Immerse each leaf disc in a specific concentration of the test solution for a standardized period (e.g., 10-30 seconds). The control discs are dipped in the control solution. Allow the treated leaf discs to air-dry completely.
-
Mite Infestation : Place the dried leaf discs, adaxial side down, on a moistened substrate (e.g., water-saturated cotton or agar) in a petri dish. Transfer a standardized number of adult female mites (e.g., 20-30) onto each leaf disc.
-
Incubation : Seal the petri dishes and incubate them under the same controlled conditions as the mite rearing.
-
Mortality Assessment : After a specified time period (e.g., 24, 48, or 72 hours), count the number of dead mites on each leaf disc. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis : Correct the mortality data for control mortality using Abbott's formula. Use probit analysis to calculate the LC50 value, which is the concentration of the acaricide that is lethal to 50% of the test population.
Visualizations
Mode of Action: this compound as an Ionophore
This compound functions as a potassium ionophore. Its mode of action involves the disruption of the electrochemical gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The following diagram illustrates this process.
Caption: Mode of action of this compound as a potassium ionophore in spider mites.
Experimental Workflow: LC50 Determination Bioassay
The following diagram outlines the typical workflow for a laboratory bioassay to determine the LC50 of a miticide against spider mites.
Caption: General workflow for a leaf-dip bioassay to determine miticide LC50.
References
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. Arthropod Pesticide Resistance Database | Michigan State University [pesticideresistance.org]
- 4. greenhousegrower.com [greenhousegrower.com]
- 5. entomoljournal.com [entomoljournal.com]
- 6. asejaiqjsae.journals.ekb.eg [asejaiqjsae.journals.ekb.eg]
- 7. ijcmas.com [ijcmas.com]
Tetranactin in Focus: A Comparative Analysis of Macrotetrolide Antibiotics in Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tetranactin and other macrotetrolide antibiotics, supported by experimental data. Macrotetrolides, including this compound, Nonactin, Monactin, and Dinactin, are a class of ionophoric antibiotics known for their antimicrobial and insecticidal properties.
The defining characteristic of these antibiotics is their ability to selectively transport monovalent cations across biological membranes, disrupting crucial ion gradients and leading to cell death. This guide delves into their comparative performance, offering insights into their potential applications in research and development.
Mechanism of Action: Ionophoric Activity
Macrotetrolide antibiotics function as ionophores, molecules that can bind to ions and transport them across lipid membranes. They exhibit a high affinity for cations such as potassium (K⁺) and ammonium (NH₄⁺). By encasing the ion in a lipophilic exterior, they facilitate its passage through the cell membrane, down the electrochemical gradient. This dissipates the membrane potential, which is essential for vital cellular processes such as ATP synthesis and nutrient transport, ultimately leading to antimicrobial and insecticidal effects.
Comparative Antimicrobial Activity
Macrotetrolide antibiotics are primarily effective against Gram-positive bacteria. Their efficacy varies depending on the specific homologue and the bacterial species. While comprehensive comparative data is limited, historical studies provide valuable insights into their relative potencies. Dinactin has been reported to be significantly more potent than nonactin against Staphylococcus aureus and Mycobacterium bovis.[1] this compound has also demonstrated notable antifungal activity.
| Antibiotic | Test Organism | MIC (µg/mL) | Reference |
| This compound | Botrytis cinerea (fungus) | 24 | [2] |
| Dinactin | Staphylococcus aureus | More potent than Nonactin | [1] |
| Mycobacterium bovis | More potent than Nonactin | [1] | |
| Nonactin | Staphylococcus aureus | Less potent than Dinactin | [1] |
| Mycobacterium bovis | Less potent than Dinactin | [1] |
Comparative Insecticidal and Miticidal Activity
A key differentiator for this compound within the macrotetrolide class is its potent insecticidal and miticidal activity. A mixture of macrotetrolides, known as polynactin, has been utilized as a commercial pesticide, with this compound often being a significant component.[3]
| Antibiotic | Target Organism | LC50/LD50 | Reference |
| This compound | Mites | Potent miticidal activity reported | [4][5] |
| Polynactin (mixture) | Spider Mites | Effective control | [2] |
Note: Specific and directly comparative LC50 or LD50 values for the individual macrotetrolides against a common insect or mite species are not widely available in recent literature. The information reflects the general understanding of their activity.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibiotic efficacy. The broth microdilution method is a common procedure.
Methodology:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of each macrotetrolide antibiotic is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with bacteria, no antibiotic) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well.
Determination of Insecticidal/Miticidal Activity (LC50/LD50)
The lethal concentration (LC50) or lethal dose (LD50) required to kill 50% of a test population is a standard measure of pesticide toxicity. A common method for mites is the slide-dip or leaf-dip bioassay.
Methodology:
-
Preparation of Test Solutions: Serial dilutions of the macrotetrolide antibiotic are prepared in an appropriate solvent (e.g., acetone, ethanol) with a surfactant to ensure even spreading.
-
Application: A substrate, such as a leaf disc or a glass slide, is dipped into the test solution for a standardized period. A control group with solvent and surfactant only is also prepared. The solvent is allowed to evaporate.
-
Exposure: A known number of the target pest (e.g., adult female spider mites) are transferred onto the treated substrate.
-
Incubation: The test units are maintained under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 16:8 light:dark photoperiod).
-
Mortality Assessment: Mortality is assessed after a predetermined time (e.g., 24 or 48 hours). Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.
Conclusion
This compound and its macrotetrolide homologues represent a fascinating class of natural products with significant biological activities. Their shared ionophoric mechanism of action underpins their effectiveness against Gram-positive bacteria and various insect and mite pests. While all members of this class exhibit these properties to some extent, the available data suggests a degree of specialization, with Dinactin showing notable antibacterial potency and this compound being particularly recognized for its strong miticidal effects. For researchers in antimicrobial and pesticide development, the unique properties of each macrotetrolide homologue warrant further investigation to unlock their full potential. The detailed experimental protocols provided herein offer a standardized approach for conducting comparative efficacy studies.
References
- 1. THE IN VITRO ACTIVITY OF NONACTIN AND ITS HOMOLOGS: MONACTIN, DINACTIN AND TRINACTIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nonactin - Wikipedia [en.wikipedia.org]
- 4. This compound, a new miticidal antibiotic. 3. Miticidal and other biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new miticidal antibiotic. I. Isolation, characterization and properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Avermectin and Tetranactin for Agricultural Pest Management
For Immediate Release
[City, State] – [Date] – In the ongoing effort to develop effective and targeted solutions for agricultural pest control, a comprehensive comparison of the performance of Avermectin and Tetranactin has been compiled for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their efficacy, modes of action, and the experimental protocols used to evaluate their performance against key agricultural pests.
Executive Summary
Avermectin, a widely used macrocyclic lactone, and this compound, a macrotetrolide antibiotic, both demonstrate potent insecticidal and acaricidal properties. While Avermectin has a broad spectrum of activity, this compound also shows significant efficacy, particularly against spider mites. This guide presents a side-by-side comparison of their performance, supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Quantitative Performance Comparison
The following table summarizes the lethal concentration (LC50) values of Avermectin (specifically Abamectin, a common formulation) and this compound against the two-spotted spider mite (Tetranychus urticae), a significant agricultural pest. Lower LC50 values indicate higher toxicity to the pest.
| Compound | Pest Species | LC50 Value | Source(s) |
| Avermectin (Abamectin) | Tetranychus urticae | 0.010 - 0.432 mg/L | [1][2] |
| This compound | Tetranychus urticae (syn. T. telarius) | 9.2 µg/mL (equivalent to 9.2 mg/L) | [3] |
Note: The LC50 values for Abamectin can vary significantly depending on the susceptibility of the mite population and the specific bioassay conditions.[4][5]
Mode of Action
Avermectin
Avermectin's primary mode of action is the disruption of nerve impulse transmission in invertebrates.[6] It achieves this by binding to and activating glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of insects and mites.[7][8] This leads to an influx of chloride ions into the cells, causing hyperpolarization of the cell membrane and subsequent paralysis and death of the pest.[9]
This compound
This compound functions as a monovalent cation ionophore.[3] Ionophores are molecules that can transport ions across lipid membranes. This compound specifically facilitates the transport of cations like potassium (K⁺) and ammonium (NH₄⁺) across the cell membranes of target pests. This disrupts the natural ion gradients that are essential for numerous cellular processes, including nerve function and energy production, ultimately leading to the death of the organism.
Experimental Protocols
The following is a detailed methodology for a vial-leaf dipping bioassay, a common method for determining the LC50 of acaricides against spider mites like Tetranychus urticae.[10][11]
Objective
To determine the median lethal concentration (LC50) of a test compound against adult female two-spotted spider mites.
Materials
-
Healthy, untreated host plant leaves (e.g., bean or strawberry)
-
2-ml microcentrifuge tubes
-
Test compound (Avermectin or this compound)
-
Solvent (e.g., acetone or a water-surfactant solution)
-
Distilled water
-
Fine paintbrush
-
Stereomicroscope
-
Petri dishes lined with moist filter paper
-
Adult female Tetranychus urticae of a uniform age
Procedure
-
Preparation of Test Solutions: A series of at least five concentrations of the test compound are prepared by serial dilution in the chosen solvent. A solvent-only control is also prepared.
-
Coating of Vials and Leaf Discs:
-
One milliliter of each test concentration is pipetted into a 2-ml microcentrifuge tube. The tubes are agitated to ensure the inner surface is coated. The solution is then removed, and the tubes are air-dried for 2 hours.
-
Leaf discs (1 cm diameter) are cut from the host plant leaves. Each disc is dipped into a test concentration for 5 seconds and then allowed to air-dry.
-
-
Introduction of Mites:
-
The treated leaf disc is placed at the bottom of the corresponding coated microcentrifuge tube.
-
Using a fine paintbrush, a cohort of 20-30 adult female spider mites are transferred into each tube.
-
-
Incubation: The tubes are capped (with a small hole for ventilation) and placed in an incubator at 25 ± 1°C with a 16:8 hour (light:dark) photoperiod.
-
Mortality Assessment: After 24 hours, the number of dead mites in each tube is recorded under a stereomicroscope. A mite is considered dead if it does not move when prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. A probit analysis is then performed to determine the LC50 value and its 95% confidence limits.
Conclusion
Both Avermectin and this compound are effective agents for controlling agricultural pests, particularly spider mites. Avermectin, with its well-established mode of action on glutamate-gated chloride channels, exhibits high toxicity at low concentrations. This compound, acting as a cation ionophore, presents an alternative mechanism for pest control. The provided data and protocols offer a foundation for further research and development in the field of crop protection, enabling scientists to make informed decisions in the selection and optimization of pest management strategies.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. thescipub.com [thescipub.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scielo.br [scielo.br]
- 5. journals.flvc.org [journals.flvc.org]
- 6. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. A bioassay for evaluation of the resistance of Tetranychus urticae (Acari: Tetranychidae) to selected acaricides | Systematic and Applied Acarology [biotaxa.org]
- 11. researchgate.net [researchgate.net]
Beauvericin and Tetranactin: a comparative study of their biological activities.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological activities of two naturally occurring ionophores: Beauvericin and Tetranactin. The information presented is collated from various scientific studies to offer an objective overview supported by experimental data.
Introduction
Beauvericin is a cyclic hexadepsipeptide mycotoxin produced by various fungi, including Beauveria bassiana and several Fusarium species.[1] It is known for its diverse biological activities, including antimicrobial, insecticidal, and cytotoxic effects.[2][3][4] this compound is a macrotetrolide antibiotic produced by Streptomyces species.[5][6] It also exhibits a range of biological activities, notably as a miticidal and insecticidal agent, and possesses antibacterial and antifungal properties.[5][7] Both compounds are ionophores, meaning they can transport ions across biological membranes, a key feature underlying their mechanisms of action.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the antimicrobial, insecticidal, and cytotoxic activities of Beauvericin and this compound. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | Beauvericin MIC (µg/mL) | This compound MIC (µg/mL) | Reference |
| Bacteria | |||
| Staphylococcus aureus | 3.06 | <0.9 | [8],[7] |
| Bacillus subtilis | 18.4 - 70.7 | <0.9 | [2],[7] |
| Escherichia coli | >62.5 | - | [8] |
| Mycobacterium tuberculosis | 0.8 - 1.6 | - | [2] |
| Fungi | |||
| Candida albicans | >62.5 | - | [8] |
| Cochliobolus miyabeanus | - | <0.9 | [7] |
| Rhizoctonia solani | - | <0.9 | [7] |
| Botrytis cinerea | - | 24 | [9] |
Note: '-' indicates data not available in the searched literature.
Table 2: Insecticidal/Miticidal Activity (Lethal Concentration 50 - LC50)
| Organism | Beauvericin LC50 | This compound LC50 | Reference |
| Tetranychus urticae (Two-spotted spider mite) | 100 µg/g (100% mortality) | - | [10] |
| Tetranychus telarius (Carmine spider mite) | - | 9.2 µg/mL | [7] |
| Spodoptera frugiperda (Fall armyworm) | - | - | |
| Aedes aegypti (Yellow fever mosquito) | - | - |
Note: '-' indicates data not available in the searched literature. Direct LC50 values for Beauvericin against specific insect species were not consistently found in the format of LC50, but high mortality rates at given concentrations are reported.
Table 3: Cytotoxic Activity (Half-maximal Inhibitory Concentration - IC50)
| Cell Line | Cancer Type | Beauvericin IC50 (µM) | This compound IC50 | Reference |
| HL-60 | Promyelocytic Leukemia | ~15 (24h) | - | [11][12] |
| U-937 | Histiocytic Lymphoma | ~30 (24h) | - | [11][12] |
| Caco-2 | Colorectal Adenocarcinoma | 3.16 - 20.62 | - | [13] |
| HT-29 | Colorectal Adenocarcinoma | 9.75 - 15.00 | - | [13] |
| N87 | Gastric Carcinoma | 27.5 | - | [13] |
| SF-9 | Ovarian (Insect) | 2.5 (72h) | - | [14] |
Note: '-' indicates data not available in the searched literature. A significant lack of public data exists for the cytotoxic IC50 values of this compound against a broad range of cancer cell lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The antimicrobial agent (Beauvericin or this compound) is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control well (without the antimicrobial agent) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature and for a sufficient duration (e.g., 24-48 hours) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (Beauvericin or this compound) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT is added to each well and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells. The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Insecticidal Bioassay: Contact Vial Method
This method is used to assess the toxicity of an insecticide through direct contact.
-
Preparation of Vials: Glass vials are coated on the inside with a solution of the insecticide (Beauvericin or this compound) dissolved in a volatile solvent (e.g., acetone). The solvent is allowed to evaporate completely, leaving a uniform film of the insecticide on the inner surface of the vial. Control vials are treated with the solvent only.
-
Insect Exposure: A known number of test insects are introduced into each treated and control vial.
-
Incubation: The vials are kept under controlled environmental conditions (temperature, humidity, and light) for a specific observation period.
-
Mortality Assessment: The number of dead or moribund insects is recorded at predetermined time intervals.
-
Data Analysis: The mortality data are used to calculate the LC50 value, which is the concentration of the insecticide that is lethal to 50% of the test population.
Mandatory Visualization
Signaling Pathway of Beauvericin-Induced Apoptosis
General Mechanism of Ionophore Action (Applicable to both Beauvericin and this compound)
Experimental Workflow for Comparative Cytotoxicity Analysis
Concluding Remarks
Beauvericin and this compound are potent bioactive compounds with significant antimicrobial, insecticidal, and, in the case of Beauvericin, well-documented cytotoxic activities. Their primary mechanism of action as ionophores leads to the disruption of cellular ion homeostasis, ultimately causing cell death. While a considerable amount of data is available for Beauvericin, further research is needed to fully characterize the biological activity profile of this compound, particularly its cytotoxic effects against a broader range of cancer cell lines and a more in-depth understanding of its specific interactions with cellular signaling pathways. This comparative guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting both the potential and the knowledge gaps for these two interesting natural products.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A Review on the Synthesis and Bioactivity Aspects of Beauvericin, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a new miticidal antibiotic. 3. Miticidal and other biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new miticidal antibiotic. I. Isolation, characterization and properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Isolation and Identification of the Antimicrobial Agent Beauvericin from the Endophytic Fusarium oxysporum 5-19 with NMR and ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic effects of the mycotoxin beauvericin to human cell lines of myeloid origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Beauvericin and Enniatins: In Vitro Intestinal Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beauvericin cytotoxicity to the invertebrate cell line SF-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Ion Selectivity of Tetranactin, Monensin, and Other Ionophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ion selectivity of Tetranactin and Monensin, alongside other well-characterized ionophores. The information presented is supported by experimental data to assist researchers in selecting the appropriate ionophore for their specific applications, from fundamental research to drug development.
Executive Summary
Ionophores are lipid-soluble molecules that facilitate the transport of ions across biological membranes. Their ability to selectively bind and transport specific ions makes them invaluable tools in a multitude of research areas, including the study of membrane potential, ion channel function, and as active components in drug delivery systems. This guide focuses on the comparative ion selectivity of this compound, a macrotetrolide antibiotic, and Monensin, a polyether antibiotic, with additional data provided for other common ionophores such as Nigericin, Lasalocid, and Valinomycin.
Comparative Ion Selectivity
The efficacy and specificity of an ionophore are largely determined by its ion selectivity. The following table summarizes the quantitative ion selectivity data for this compound (inferred from its close structural analog, Nonactin), Monensin, and other relevant ionophores.
| Ionophore | Selectivity Ratio | Predominantly Transported Ions | Notes |
| This compound (as Nonactin) | NH₄⁺ ≈ K⁺ > Na⁺ | NH₄⁺, K⁺ | As a macrotetrolide, this compound's selectivity is comparable to Nonactin. Nonactin-based microelectrodes show a selectivity for NH₄⁺ over K⁺ of approximately 3.8.[1] |
| Monensin | Na⁺/K⁺ = 16 ± 4 | Na⁺ | Exhibits a strong preference for sodium ions over potassium ions.[2] The general selectivity order is Ag⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺ ≈ NH₄⁺. |
| Nigericin | K⁺/Na⁺ = 25 ± 4 | K⁺ | Acts as a K⁺/H⁺ antiporter with a high selectivity for potassium.[2] |
| Lasalocid | K⁺/Na⁺ = 12 ± 1; Ca²⁺/Mg²⁺ = 17 ± 2 | K⁺, Ca²⁺ | A carboxylic ionophore with a broader specificity, capable of transporting both monovalent and divalent cations.[2][3] |
| Valinomycin | K⁺/Na⁺ ≈ 10,000 | K⁺ | A highly selective potassium ionophore, often used as a standard for K⁺ transport. |
Mechanisms of Action
The mechanism by which an ionophore transports ions across a membrane is crucial to its function.
This compound , like other macrotetrolide antibiotics, is believed to function as a carrier ionophore . It encapsulates a specific cation, shielding its charge and allowing the complex to diffuse across the lipid bilayer.
Monensin acts as an Na⁺/H⁺ antiporter .[4] It binds a sodium ion, transports it across the membrane, and then releases it in exchange for a proton, thereby dissipating both the Na⁺ and H⁺ gradients.[4][5]
The distinct mechanisms of a carrier ionophore (this compound) and an antiporter (Monensin) are visualized in the diagrams below.
Experimental Protocols
The determination of ionophore selectivity is crucial for their characterization. Below are detailed methodologies for key experiments cited in the literature.
Bilayer Lipid Membrane (BLM) Method for Ion Selectivity Measurement
This method directly measures the transport of ions across an artificial lipid bilayer, providing a quantitative measure of ionophore selectivity.[2]
Workflow:
Detailed Steps:
-
Chamber Setup: A two-chamber system is used, separated by a thin partition with a small aperture (typically 100-200 µm in diameter).
-
BLM Formation: A solution of phospholipids (e.g., phosphatidylcholine) in an organic solvent (e.g., n-decane) is "painted" across the aperture. The solvent dissolves into the aqueous phase, leaving a stable bilayer lipid membrane.
-
Ionophore Incorporation: The ionophore of interest is added to the aqueous solution in one or both chambers. It will spontaneously insert into the lipid bilayer.
-
Imposing an Ion Gradient: A salt solution of the ion to be tested (e.g., KCl) is added to one chamber to create a concentration gradient across the membrane.
-
Potential Measurement: The resulting electrical potential difference across the BLM is measured using a high-impedance amplifier and Ag/AgCl electrodes.
-
Selectivity Calculation: The experiment is repeated with different salts (e.g., NaCl, NH₄Cl). The ratio of the measured potentials for different ions at the same concentration gradient is used to calculate the ion selectivity of the ionophore.
Calcein Quenching Assay for Cation Transport
This fluorescence-based assay provides a real-time measurement of ion transport into vesicles, which can be used to determine the ion selectivity of an ionophore.[6][7][8]
Workflow:
Detailed Steps:
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion or sonication of a lipid film in a buffer containing the fluorescent dye calcein. The external, unencapsulated calcein is removed by size-exclusion chromatography.
-
Ionophore Addition: The ionophore is added to the suspension of calcein-loaded LUVs.
-
Initiation of Transport: A cation that quenches calcein fluorescence upon binding (e.g., Co²⁺ or Cu²⁺, which can be transported by some ionophores, or the assay can be adapted to measure transport of non-quenching cations by co-transport with a quenching ion) is added to the external solution.
-
Fluorescence Monitoring: The fluorescence of calcein (excitation ~495 nm, emission ~515 nm) is monitored over time using a fluorometer. As the ionophore transports the quenching cation into the vesicles, the calcein fluorescence decreases.
-
Selectivity Determination: The initial rate of fluorescence quenching is proportional to the rate of ion transport. By comparing the quenching rates in the presence of different cations (e.g., by measuring the transport of a primary non-quenching ion like K⁺ in the presence of a constant low concentration of a quenching co-transported ion), the selectivity of the ionophore can be determined.
Conclusion
The choice of an ionophore is critically dependent on its ion selectivity and mechanism of action. This compound, with its preference for ammonium and potassium ions, is well-suited for applications requiring the modulation of these specific cations. In contrast, Monensin's high selectivity for sodium makes it a powerful tool for studying and manipulating sodium gradients. The other ionophores discussed provide a broader range of selectivities for both monovalent and divalent cations. The experimental protocols detailed in this guide offer robust methods for the characterization and validation of ionophore activity, enabling researchers to make informed decisions for their experimental designs.
References
- 1. NH4+ ion-selective microelectrode based on the antibiotics nonactin/monactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ion selectivity of nonelectrogenic ionophores measured on a bilayer lipid membrane: nigericin, monensin, A23187 and lasalocid A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting Old Ionophore Lasalocid as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monensin - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. In vitro Assay to Evaluate Cation Transport of Ionophores [bio-protocol.org]
- 7. In vitro Assay to Evaluate Cation Transport of Ionophores [en.bio-protocol.org]
- 8. In vitro Assay to Evaluate Cation Transport of Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Mitochondrial Potassium Flux: A Comparative Guide to Tetranactin Alternatives
For researchers, scientists, and drug development professionals studying mitochondrial function, the precise modulation of ion transport is paramount. Tetranactin, a macrotetrolide antibiotic, has been a valuable tool for inducing potassium influx into mitochondria. However, the exploration of alternative compounds is crucial for validating experimental findings and unlocking new avenues of research. This guide provides an objective comparison of several alternatives to this compound, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
This guide delves into the performance of key alternatives, including potassium ionophores and mitochondrial potassium channel modulators. We will explore their mechanisms of action, effective concentrations, and potential off-target effects, presenting quantitative data in a clear, comparative format.
Executive Summary of this compound Alternatives
For a quick overview, the following table summarizes the key characteristics of the discussed alternatives to this compound.
| Compound | Class | Primary Mechanism | Typical Concentration | Key Advantages | Potential Disadvantages |
| Valinomycin | Potassium Ionophore | Electrophoretic K+ uniporter | 1-100 nM | High K+ selectivity, potent | Can dissipate membrane potential, may induce apoptosis |
| Nigericin | K+/H+ Exchanger | Electroneutral K+/H+ exchange | 1-10 µM | Exchanges K+ for H+, useful for studying pH effects | Can disrupt cellular pH homeostasis |
| Bafilomycin A1 | Potassium Ionophore / V-ATPase Inhibitor | K+ ionophoric activity at higher concentrations | 30-300 nM (for ionophoric effect) | Dual-function tool | Primarily known as a V-ATPase inhibitor, potential for off-target effects |
| Diazoxide | mitoKATP Channel Opener | Activates mitochondrial ATP-sensitive K+ channels | 10-100 µM | More physiological modulation of K+ flux | Potential off-target effects on succinate dehydrogenase and plasma membrane KATP channels |
| NS1619 | mitoBKCa Channel Opener | Activates mitochondrial large-conductance Ca2+-activated K+ channels | 10-50 µM | Ca2+-dependent K+ influx | Off-target effects on the respiratory chain and SERCA pumps have been reported |
In-Depth Comparison of this compound Alternatives
Potassium Ionophores: Valinomycin, Nigericin, and Bafilomycin A1
Potassium ionophores are lipid-soluble molecules that facilitate the transport of potassium ions across biological membranes.
-
Valinomycin: This highly selective potassium ionophore acts as a carrier, creating a mobile K+ complex that diffuses across the inner mitochondrial membrane. This electrophoretic transport is driven by the mitochondrial membrane potential. Valinomycin is potent, with effects observed at nanomolar concentrations[1][2]. Its primary effect is a rapid influx of K+ into the mitochondrial matrix, leading to mitochondrial swelling and, at higher concentrations, dissipation of the membrane potential[1][2].
-
Nigericin: Unlike valinomycin, nigericin mediates an electroneutral exchange of potassium ions for protons (K+/H+ antiport)[3][4]. This action can lead to acidification of the mitochondrial matrix and can be used to study the interplay between potassium and pH gradients in mitochondrial function[3]. Its effects are typically observed in the low micromolar range.
-
Bafilomycin A1: While primarily known as a specific inhibitor of vacuolar-type H+-ATPases (V-ATPases), Bafilomycin A1 also exhibits potassium ionophoric activity at nanomolar concentrations[5][6]. This dual functionality can be a confounding factor, but it also presents an opportunity to study the interplay between lysosomal and mitochondrial function. Its ionophoric effect leads to mitochondrial swelling, loss of membrane potential, and uncoupling of oxidative phosphorylation[5][6].
| Parameter | Valinomycin | Nigericin | Bafilomycin A1 |
| Effective Concentration (Mitochondrial Swelling) | 1-10 nM[1] | 1-10 µM | 30-300 nM[6] |
| Effect on Mitochondrial Membrane Potential (ΔΨm) | Depolarization[1] | Can cause transient changes, but generally less depolarization than valinomycin[3] | Depolarization[5][6] |
| Effect on Mitochondrial Respiration | Uncoupling, stimulation of state 4 respiration | Can inhibit respiration initially, followed by recovery[3] | Uncoupling, inhibition of maximal respiration rates[5] |
| Primary Mode of K+ Transport | Electrophoretic K+ uniport | Electroneutral K+/H+ exchange | Electrogenic K+ transport |
Mitochondrial Potassium Channel Modulators: Diazoxide and NS1619
These compounds offer a more targeted approach to modulating mitochondrial potassium influx by acting on specific protein channels in the inner mitochondrial membrane.
-
Diazoxide: This compound is a well-established opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels[7]. Activation of these channels provides a more physiological means of increasing K+ conductance compared to ionophores. Diazoxide is often used in studies of cardioprotection and ischemic preconditioning. However, it's important to be aware of its potential off-target effects, including the inhibition of succinate dehydrogenase (Complex II) of the electron transport chain[7][8].
-
NS1619: This molecule is an activator of large-conductance Ca2+-activated potassium (mitoBKCa) channels[9]. This provides a mechanism for Ca2+-dependent regulation of mitochondrial K+ influx. Studies have shown that NS1619 can increase mitochondrial respiration. However, at higher concentrations (50-100 µM), it may induce non-specific membrane leakiness, and it has been reported to have off-target effects on the mitochondrial respiratory chain[8][9].
| Parameter | Diazoxide | NS1619 |
| Target Channel | mitoKATP | mitoBKCa |
| Effective Concentration | 10-100 µM[10] | 10-50 µM[9] |
| Effect on Mitochondrial Membrane Potential (ΔΨm) | Mild depolarization | Mild depolarization |
| Effect on Mitochondrial Respiration | Can increase state 2 and 4 respiration | Can increase state 2 and 4 respiration[11] |
| Known Off-Target Effects | Inhibition of succinate dehydrogenase[7][8] | Inhibition of respiratory chain, non-specific membrane leak at high concentrations[8][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Mitochondrial Swelling Assay
This assay measures the change in light scattering of a mitochondrial suspension as an indicator of matrix volume changes.
-
Principle: Isotonic swelling of mitochondria causes a decrease in light scattering (absorbance) at 540 nm.
-
Reagents:
-
Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)
-
Swelling buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM KPi, pH 7.4)
-
Respiratory substrates (e.g., 5 mM succinate + 2 µM rotenone)
-
Test compounds (Valinomycin, Nigericin, Bafilomycin A1, Diazoxide, NS1619)
-
-
Procedure:
-
Isolate mitochondria from the tissue or cells of interest using standard differential centrifugation methods.
-
Resuspend the mitochondrial pellet in the isolation buffer to a final protein concentration of approximately 1 mg/mL.
-
Add a small aliquot of the mitochondrial suspension (e.g., 50 µL) to a cuvette containing 1 mL of swelling buffer pre-warmed to 30°C.
-
Place the cuvette in a spectrophotometer and monitor the absorbance at 540 nm to establish a baseline.
-
Add the respiratory substrate to energize the mitochondria.
-
Add the test compound at the desired concentration and continue to monitor the absorbance at 540 nm for 5-10 minutes.
-
A decrease in absorbance indicates mitochondrial swelling.
-
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay utilizes a fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM), which accumulates in mitochondria in a potential-dependent manner.
-
Principle: The fluorescence intensity of TMRM is proportional to the mitochondrial membrane potential. Depolarization results in a decrease in fluorescence.
-
Reagents:
-
Cell culture medium
-
TMRM stock solution (e.g., 10 mM in DMSO)
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization (e.g., 10 mM in DMSO)
-
Test compounds
-
-
Procedure (for cultured cells):
-
Plate cells in a suitable format for fluorescence microscopy or a plate reader.
-
Treat cells with the test compounds at various concentrations for the desired duration.
-
In the last 30 minutes of the treatment, add TMRM to the culture medium at a final concentration of 20-100 nM.
-
Wash the cells with a balanced salt solution.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader (Excitation/Emission ~548/574 nm).
-
As a positive control, treat a separate set of cells with FCCP (e.g., 1 µM) for 5-10 minutes before measuring fluorescence to induce complete depolarization.
-
Mitochondrial Respiration Measurement (Oxygen Consumption Rate)
This is measured using a high-resolution respirometer or a Clark-type oxygen electrode.
-
Principle: The rate of oxygen consumption by isolated mitochondria or permeabilized cells is a direct measure of the activity of the electron transport chain.
-
Reagents:
-
Respiration buffer (e.g., MiR05)
-
Respiratory substrates (e.g., glutamate, malate, succinate, ADP)
-
Test compounds
-
-
Procedure (for isolated mitochondria):
-
Calibrate the oxygen electrode system.
-
Add isolated mitochondria (e.g., 0.1-0.2 mg/mL) to the respiration chamber containing air-saturated respiration buffer.
-
Sequentially add substrates and inhibitors to measure different respiratory states (e.g., State 2 with substrate alone, State 3 with ADP, State 4 after ADP is consumed).
-
Introduce the test compound and monitor its effect on the oxygen consumption rate in the desired respiratory state.
-
Visualizing the Mechanisms of Action
To further elucidate the functional relationships of these compounds, the following diagrams illustrate their primary mechanisms of action on the inner mitochondrial membrane.
Caption: Mechanisms of action for potassium ionophores.
Caption: Mechanisms of action for K+ channel modulators.
Conclusion
The choice of a this compound alternative depends on the specific research question. For potent and selective potassium influx, valinomycin is a strong candidate, though its potential to dissipate the membrane potential must be considered. Nigericin is invaluable for dissecting the roles of potassium and proton gradients. Bafilomycin A1 offers a unique tool for studying the intersection of lysosomal and mitochondrial function, but its primary V-ATPase inhibitory role requires careful experimental design. For a more physiologically relevant modulation of potassium flux, the channel openers diazoxide and NS1619 are excellent choices, though their potential off-target effects necessitate appropriate controls. By understanding the distinct characteristics and experimental considerations of each compound, researchers can confidently select the optimal tool to advance their studies of mitochondrial function.
References
- 1. Valinomycin induced energy-dependent mitochondrial swelling, cytochrome c release, cytosolic NADH/cytochrome c oxidation and apoptosis [pubmed.ncbi.nlm.nih.gov]
- 2. Perturbation of intracellular K(+) homeostasis with valinomycin promotes cell death by mitochondrial swelling and autophagic processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nigericin-induced transient changes in rat-liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nigericin modifies the mechanism of the uncoupling action of bile acids in rat liver mitochondria by converting ΔpH into Δψ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bafilomycin A1 is a potassium ionophore that impairs mitochondrial functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Cardioprotective Mechanism of Diazoxide Involves the Inhibition of Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial-Mediated Suppression of ROS Production Upon Exposure of Neurons to Lethal Stress: Mitochondrial Targeted Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial matrix K+ flux independent of large-conductance Ca2+-activated K+ channel opening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological comparison of native mitochondrial K(ATP) channels with molecularly defined surface K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Tetranactin: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Tetranactin are tasked not only with its effective application but also with its safe and environmentally responsible disposal. As an antibiotic with insecticidal properties, improper disposal of this compound can contribute to the growing problem of antibiotic resistance and pose a threat to aquatic ecosystems.[1][2][3] This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Understanding this compound: Key Data
| Property | Information | Citation |
| Chemical Name | This compound | [4] |
| CAS Number | 33956-61-5 | [4][5][6] |
| Molecular Formula | C44H72O12 | [4][6] |
| Primary Functions | Antibiotic (effective against Gram-positive bacteria), Insecticidal | [5][7] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO; Limited water solubility | [6] |
| Known Hazards | As an antibiotic, improper disposal can contribute to antibiotic resistance in the environment.[1][2][3] |
Step-by-Step Disposal Procedures for this compound
Given the absence of a specific disposal protocol for this compound, the following procedures are based on best practices for the disposal of antibiotics and pesticides in a laboratory setting.[8][9] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal method.
1. Initial Assessment and Waste Segregation:
-
Identify the Waste Stream: Determine if the this compound waste is in a solid (e.g., pure compound, contaminated labware) or liquid form (e.g., stock solutions, used media).
-
Segregate as Chemical Waste: All materials contaminated with this compound, including stock solutions, unused media, and contaminated personal protective equipment (PPE), should be treated as hazardous chemical waste.[9] Do not dispose of this compound down the drain or in regular trash.[10]
2. Handling and Storage of this compound Waste:
-
Use Designated Containers: Collect all this compound waste in clearly labeled, sealed, and appropriate waste containers. For liquid waste, use leak-proof containers.
-
Proper Labeling: The waste container label should include:
-
The name "this compound Waste"
-
The primary hazards (e.g., "Chemical Waste," "Antibiotic")
-
The date of accumulation
-
The laboratory of origin and a point of contact
-
-
Safe Storage: Store waste containers in a designated, secure area away from general laboratory traffic and incompatible materials.[11][12]
3. Disposal of Unused or Expired this compound:
-
Do Not Discard as Regular Waste: Unused or expired pure this compound should be disposed of as hazardous chemical waste.
-
Follow Institutional Protocols: Contact your institution's EHS for specific instructions on the disposal of expired or unwanted chemicals. They will arrange for collection by a licensed hazardous waste disposal company.[8][10]
4. Decontamination of Labware:
-
Autoclaving Considerations: While autoclaving can destroy pathogens in used cell culture media, it may not be effective in degrading all antibiotics.[9] The heat stability of this compound is not specified in the available literature. Therefore, autoclaved media containing this compound should still be considered chemical waste.[9]
-
Chemical Decontamination: For non-disposable labware, consult your EHS for approved chemical decontamination procedures that are effective against this compound without creating additional hazardous byproducts.
5. Empty Container Disposal:
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol, given its solubility).[13]
-
Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous chemical waste.[8]
-
Deface and Discard: After triple-rinsing, deface the original label to prevent reuse and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plastic.[14]
Experimental Protocols for Waste Handling
While specific experimental protocols for the degradation of this compound are not available, the general protocol for handling antibiotic waste in a laboratory setting is as follows:
-
Prepare a Designated Waste Collection Area: Establish a clearly marked area in the laboratory for the accumulation of this compound waste.
-
Don Appropriate PPE: When handling this compound waste, wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Segregate at the Point of Generation: Immediately place any item contaminated with this compound (e.g., pipette tips, culture plates, gloves) into the designated hazardous chemical waste container.
-
Manage Liquid Waste: For liquid waste containing this compound, use a sealed, secondary container to prevent spills. Do not mix with other chemical waste streams unless approved by your EHS.
-
Schedule Regular Waste Pick-up: Adhere to your institution's schedule for hazardous waste collection to prevent the accumulation of large quantities of waste in the laboratory.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these guidelines and maintaining open communication with your institution's safety personnel, you can ensure the responsible and safe disposal of this compound, thereby contributing to a safer laboratory environment and a healthier planet.
References
- 1. The Impact of Tetracycline Pollution on the Aquatic Environment and Removal Strategies [mdpi.com]
- 2. The Impact of Tetracycline Pollution on the Aquatic Environment and Removal Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotics in the environment: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C44H72O12 | CID 441165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. uniscience.co.kr [uniscience.co.kr]
- 7. This compound, a new miticidal antibiotic. I. Isolation, characterization and properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disposal of Pesticides [npic.orst.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. celitron.com [celitron.com]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- 12. Managing Waste Pesticides: Restricted Use Pesticides [extension.sdstate.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. fda.gov [fda.gov]
Essential Safety and Operational Guidance for Handling Tetranactin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Tetranactin. This document provides immediate, essential safety protocols and logistical plans for the operational handling and disposal of this compound, fostering a secure research environment.
Physicochemical and Safety Data
A comprehensive understanding of this compound's properties is the foundation of its safe handling. The following table summarizes key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C44H72O12 | [1](2--INVALID-LINK--,--INVALID-LINK-- |
| Molecular Weight | 793.0 g/mol | [1](3--INVALID-LINK-- |
| Appearance | White solid | [1](1) |
| Storage Temperature | -20°C or 2-8°C | [1](4--INVALID-LINK-- |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility. | [1](1) |
| Purity | >95% | [1](1) |
| LD50 (Mice) | Intraperitoneal: >300 mg/kg; Oral: >15,000 mg/kg | [5](5) |
Personal Protective Equipment (PPE) Protocol
Given that this compound is a biologically active solid compound with insecticidal properties, a cautious approach to personal protection is mandatory. The following PPE should be worn at all times when handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Nitrile gloves | Wear two pairs of powder-free nitrile gloves. The double-gloving technique provides an extra layer of protection against potential contamination. Change gloves immediately if they become contaminated, torn, or punctured. |
| Body Protection | Laboratory coat or disposable gown | A long-sleeved lab coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable gown made of a low-permeability fabric should be worn over the lab coat. Ensure cuffs are tucked into the outer pair of gloves. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes of solutions containing this compound or accidental aerosolization of the solid powder. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the solid powder to prevent inhalation of fine particles. A full-face respirator may be necessary for large-scale operations or in case of a spill. |
Operational Plan for Handling this compound
A systematic workflow is crucial to minimize exposure and ensure the integrity of the experiment.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Assemble all necessary PPE as outlined in the table above.
-
Gather all required materials and equipment, including this compound, appropriate solvents, vials, and weighing instruments.
-
-
Handling:
-
Properly don all required PPE before entering the designated handling area.
-
Carefully weigh the required amount of solid this compound. To minimize the generation of dust, handle the solid gently.
-
In a well-ventilated area, such as a chemical fume hood, dissolve the weighed this compound in the appropriate solvent (e.g., ethanol, methanol, DMF, or DMSO).
-
-
Cleanup:
-
After handling, decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable cleaning agent, such as 70% ethanol, followed by a thorough rinse with water.
-
Carefully doff PPE in a manner that avoids self-contamination. The general sequence is to remove gloves first, followed by the gown and eye protection.
-
Dispose of all contaminated materials according to the disposal plan.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential harm to others.
Disposal Protocol
-
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, and plastic weighing boats, should be collected in a clearly labeled hazardous waste bag.
-
Liquid Waste: Unused solutions of this compound and solvent rinsates from cleaning equipment should be collected in a designated, labeled solvent waste container.
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be placed in a designated sharps container.
-
-
Disposal Pathway:
-
Store all waste containers in a designated and secure secondary containment area.
-
Follow your institution's guidelines for the disposal of chemical and hazardous waste.[6](6)
-
Arrange for the collection and disposal of all this compound waste through a certified hazardous waste vendor. Never dispose of this compound or its solutions down the drain.[6](6)
-
By adhering to these safety and logistical guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment. Always consult your institution's specific safety protocols and guidelines in conjunction with this information.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bitesizebio.com [bitesizebio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
